Bzl-ile-ome hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDYRSTYILRYKY-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and associated signaling pathways for N-Benzyl-L-isoleucine methyl ester hydrochloride is limited. This compound is primarily documented as a chemical intermediate for peptide synthesis. This guide provides a comprehensive overview of its chemical properties, general applications, and representative experimental protocols based on available data for the compound and analogous structures.
Core Compound Identification
N-Benzyl-L-isoleucine methyl ester hydrochloride, abbreviated as Bzl-Ile-OMe HCl, is a derivative of the essential amino acid L-isoleucine. It is structurally characterized by the presence of a benzyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus. The hydrochloride salt form enhances its stability and solubility in certain solvents. It is primarily utilized as a building block in organic and medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics for drug discovery and development.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.
| Property | Data | Reference(s) |
| Synonyms | Benzyl-L-isoleucine methyl ester hydrochloride | [1] |
| CAS Number | 209325-69-9 | [2] |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.82 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 176-182 °C | [1] |
| Storage Conditions | 2-8°C | [1] |
Applications in Research and Development
The primary application of this compound is as a specialized amino acid building block in synthetic chemistry.[1] Its structural modifications serve specific purposes:
-
N-Benzyl Group: The benzyl (Bzl) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide coupling. It can be removed under specific conditions, such as catalytic hydrogenolysis. This protection allows for the sequential and controlled addition of amino acids to build a peptide chain.
-
C-Methyl Ester Group: The methyl ester (OMe) protects the carboxylic acid, preventing it from reacting while the N-terminus of another amino acid is being coupled. This group is typically removed by saponification (hydrolysis with a base) at the end of the synthesis or when the C-terminus needs to be activated for further coupling.[3]
-
Chiral Integrity: As a derivative of L-isoleucine, it provides a specific stereochemistry, which is crucial for the biological activity of the final peptide.
Its use is prominent in:
-
Peptide Synthesis: It is a fundamental component for the solid-phase or solution-phase synthesis of custom peptides.[1] These peptides can be designed as potential therapeutic agents, enzyme inhibitors, or research tools to study protein-protein interactions.
-
Drug Discovery: By incorporating this modified amino acid, medicinal chemists can create novel peptide-based drugs with potentially enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, or altered receptor binding affinity.[1]
-
Biochemical Research: The compound can be used to synthesize peptide probes for studying enzyme mechanisms and protein folding.[1]
Experimental Protocols
4.1 Representative Synthesis of an N-Protected Amino Acid Methyl Ester
This protocol describes a general method for the esterification of an amino acid, which is a key step in the synthesis of compounds like this compound.
Reaction: L-Isoleucine + Methanol + Thionyl Chloride → L-Isoleucine methyl ester hydrochloride
Materials:
-
L-Isoleucine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, L-isoleucine methyl ester hydrochloride, can be triturated with diethyl ether to yield a white solid, which is then collected by filtration and dried under vacuum.
This procedure would be followed by a subsequent N-benzylation step to yield the final this compound product.
4.2 Representative Use in Peptide Coupling
This protocol outlines a general procedure for using an N-protected amino acid ester like this compound to form a dipeptide.
Reaction: N-Protected Amino Acid + this compound + Coupling Agent → Dipeptide
Materials:
-
This compound (after neutralization to the free amine)
-
An N-terminally protected amino acid (e.g., Boc-Alanine)
-
A peptide coupling agent (e.g., DCC or EDC)
-
A base (e.g., Triethylamine or DIEA)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup and purification reagents/equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the N-protected amino acid (e.g., Boc-Alanine, 1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
In a separate flask, suspend this compound (1 equivalent) in the same solvent and add the base (1.1 equivalents) to neutralize the hydrochloride and form the free amine. Stir for 15-30 minutes.
-
Add the solution of the N-protected amino acid to the free amine solution of Bzl-Ile-OMe.
-
Add the coupling agent (1.1 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with dilute acid, dilute base, and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide using column chromatography on silica gel.
Mandatory Visualizations
5.1 General Workflow for Dipeptide Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using an N-protected amino acid and a C-protected amino acid methyl ester like this compound.
Caption: General workflow for a dipeptide synthesis using this compound.
5.2 Logical Relationship of Compound Features
This diagram illustrates the logical relationship between the structural features of this compound and its primary application.
Caption: Functional roles of the structural components of this compound.
Quantitative Data and Signaling Pathways
A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative biological data (e.g., IC₅₀, Kᵢ, etc.) or established signaling pathways directly associated with N-Benzyl-L-isoleucine methyl ester hydrochloride itself. The compound is consistently referenced as a synthetic intermediate rather than a biologically active agent. Therefore, tables of quantitative data and diagrams of signaling pathways cannot be provided. The biological activity would be determined by the final peptide into which this building block is incorporated.
References
In-Depth Technical Guide to N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Benzyl-L-isoleucine methyl ester hydrochloride. Due to the compound's specific nature as a synthetic building block, this document compiles available data and outlines experimental protocols based on established, analogous chemical transformations.
Core Chemical Properties
N-Benzyl-L-isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine, featuring a benzyl group protecting the amine and a methyl ester protecting the carboxylic acid. This structure makes it a valuable intermediate in peptide synthesis and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of N-Benzyl-L-isoleucine methyl ester hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |
| Molecular Weight | 271.82 g/mol | Chem-Impex |
| CAS Numbers | 209325-69-9, 402929-56-0 | Chem-Impex |
| Appearance | White crystalline powder | Chem-Impex |
| Melting Point | 176-182 °C | Chem-Impex |
| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in MeOH) | Chem-Impex |
| Purity | ≥ 99% (HPLC) | Chem-Impex |
| Storage Conditions | Store at 0-8 °C | Chem-Impex |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The logical pathway for the synthesis involves two primary stages: first, the protection of the carboxylic acid group as a methyl ester, and second, the introduction of the benzyl group onto the primary amine.
Detailed Experimental Methodologies
The following protocols are based on well-established and widely published methods for the individual reaction types.
Protocol 2.2.1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (Esterification)
This procedure is adapted from a general method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol. This approach is efficient and proceeds at room temperature.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-isoleucine (0.1 mol).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask while stirring.
-
Esterification: Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude L-Isoleucine methyl ester hydrochloride. The product can be purified by recrystallization.
Protocol 2.2.2: Synthesis of N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Reductive Amination)
This protocol describes the N-alkylation of the amino ester via the formation of an imine with benzaldehyde, followed by its reduction.
-
Reaction Setup: Dissolve L-Isoleucine methyl ester hydrochloride (1.0 equiv.) in a suitable solvent such as methanol or dichloromethane. If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv.) to liberate the free amine.
-
Imine Formation: Add benzaldehyde (1.0-1.2 equiv.) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. These reagents are preferred as they selectively reduce the imine in the presence of the aldehyde.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction carefully with an aqueous solution (e.g., saturated NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Salt Formation: The resulting N-benzyl-L-isoleucine methyl ester (free base) can be dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, followed by the addition of a solution of HCl in the same solvent to precipitate the desired hydrochloride salt. The solid product is then collected by filtration and dried.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for N-Benzyl-L-isoleucine methyl ester hydrochloride are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR (Proton NMR)
-
Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzyl CH₂: Two diastereotopic protons appearing as a pair of doublets (an AB quartet) around 3.6-3.9 ppm due to the adjacent chiral center.
-
Methyl Ester (OCH₃): A sharp singlet around 3.7 ppm.
-
Alpha-Proton (α-CH): A doublet or multiplet between 3.2-3.5 ppm.
-
Isoleucine Side Chain Protons: A series of multiplets between 0.8-2.0 ppm corresponding to the β-CH, γ-CH₂, γ-CH₃, and δ-CH₃ protons.
Predicted ¹³C NMR (Carbon NMR)
-
Ester Carbonyl (C=O): A signal in the range of 170-175 ppm.
-
Aromatic Carbons: Multiple signals between 127-140 ppm.
-
Alpha-Carbon (α-C): A signal around 60-65 ppm.
-
Benzyl CH₂: A signal around 50-55 ppm.
-
Methyl Ester (OCH₃): A signal around 52 ppm.
-
Isoleucine Side Chain Carbons: Signals in the aliphatic region, typically between 10-40 ppm.
Predicted Mass Spectrometry (MS)
Under Electron Impact (EI) or Electrospray Ionization (ESI), the primary fragmentation patterns would likely involve:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Loss of the carbomethoxy group (-COOCH₃) .
-
Formation of the tropylium cation (m/z 91) , a characteristic fragment for benzyl-containing compounds.
-
Cleavage of the isoleucine side chain.
Biological Activity and Signaling Pathways
Direct studies on the biological activity or signaling pathway modulation by N-Benzyl-L-isoleucine methyl ester hydrochloride are not documented. Its primary role is that of a specialized building block in chemical synthesis.
Role in Peptide Synthesis and Drug Discovery
The utility of this compound stems from its pre-protected state. N-benzylated amino acids are crucial in the synthesis of peptide-based drugs and research probes. The benzyl group offers steric hindrance and modifies the electronic properties of the amine, which can influence the conformation and biological activity of the final peptide.
-
Peptide Synthesis: It serves as a building block for creating peptides with N-terminal benzyl groups or for internal incorporation where N-alkylation is desired to, for instance, increase proteolytic stability or modulate receptor binding affinity.
-
Drug Development: As an intermediate, it aids in the design and optimization of new drug candidates with potentially enhanced efficacy and selectivity.
-
Biochemical Research: The compound can be used in studies related to protein folding and enzyme-substrate interactions by allowing the synthesis of modified peptides that probe these mechanisms.
The logical flow of its application in a research context is outlined below.
An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride
Introduction
N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is a specialized amino acid derivative widely utilized by researchers in pharmaceuticals and biochemistry. Functioning as a critical building block, this compound is instrumental in the synthesis of peptides and the development of novel therapeutic agents.[1] Its unique molecular structure, which includes a protective benzyl group, confers enhanced stability and solubility, making it an advantageous intermediate in various drug formulation and development applications.[1] This guide provides a comprehensive overview of its structure, properties, a representative synthesis protocol, and its applications in research.
Chemical Structure and Properties
N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of N-alpha-Benzylated L-isoleucine. The structure features a chiral center derived from the natural amino acid L-isoleucine, a benzyl group attached to the alpha-amino group, and a methyl ester at the carboxyl terminus. This combination of functional groups makes it a versatile reagent in synthetic organic chemistry.
Caption: Molecular structure of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.
Physicochemical Properties
The quantitative properties of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride are summarized in the table below, providing key data for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1][2] |
| Molecular Weight | 271.82 g/mol | [1] |
| CAS Number | 209325-69-9, 402929-56-0 | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 176-182 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocol
The synthesis of amino acid methyl ester hydrochlorides can be efficiently achieved through the esterification of the corresponding amino acid.[3] A common and effective method involves the use of methanol in the presence of trimethylchlorosilane (TMSCl), which serves as both a catalyst and a dehydrating agent.[3] While a specific protocol for N-alpha-Benzyl-L-isoleucine is not detailed in the provided results, the following general procedure for amino acid esterification can be adapted.
General Experimental Protocol: Esterification of an N-Benzylated Amino Acid
This protocol describes a representative method for preparing the methyl ester hydrochloride of an N-benzylated amino acid, such as N-alpha-Benzyl-L-isoleucine.
-
Reactant Preparation: In a round-bottom flask, suspend the starting material, N-alpha-Benzyl-L-isoleucine (1 equivalent), in anhydrous methanol (approx. 10 mL per 0.1 mol of amino acid).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension. The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.
-
Reaction Progression: Remove the ice bath and allow the solution or suspension to stir at room temperature. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction mixture is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is the hydrochloride salt of the product. It can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to yield the pure N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.
Caption: Representative workflow for the synthesis of an amino acid methyl ester hydrochloride.
Applications in Research and Drug Development
The unique structural attributes of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride make it a valuable tool in several areas of scientific research.
-
Peptide Synthesis: It serves as a protected amino acid building block. The methyl ester protects the carboxylic acid, while the benzyl group protects the alpha-amino group, allowing for controlled, stepwise elongation of peptide chains in solution-phase or solid-phase synthesis.[1]
-
Drug Development: In medicinal chemistry, this compound is used to design and synthesize novel drug candidates.[1] The isoleucine side chain provides specific steric and hydrophobic properties, while the benzyl group can enhance stability and influence molecular interactions, aiding in the optimization of lead compounds for improved efficacy and selectivity.[1]
-
Chiral Synthesis: As an enantiomerically pure compound, it is employed as a chiral auxiliary or intermediate in the synthesis of complex stereospecific molecules, which is critical in the development of modern pharmaceuticals.[4]
-
Biochemical Research: Researchers use this and similar derivatives in studies involving protein folding, enzyme-substrate interactions, and receptor binding to elucidate fundamental biological mechanisms.[1]
References
In-Depth Technical Guide: Bzl-Ile-OMe HCl (CAS 209325-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), identified by CAS number 209325-69-9, is a commercially available amino acid derivative. Its primary application lies within the realm of synthetic organic chemistry, specifically as a building block in peptide synthesis. This guide provides a summary of its chemical and physical properties and discusses its role in research and development. Due to the limited availability of public research data, this document focuses on the foundational information available from chemical suppliers and general applications in peptide chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs.
| Property | Value | Reference |
| CAS Number | 209325-69-9 | [1][2][3][4] |
| Chemical Name | N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride | [1] |
| Synonyms | Bzl-L-Ile-OMe*HCl | [1] |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1][2][3][4] |
| Molecular Weight | 271.78 g/mol (hydrochloride salt) | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 176-182 °C | [2] |
| Optical Rotation | [a]D20 = +26 ± 2º (c=1 in MeOH) | [2] |
| Storage Temperature | 2-8°C | [1][3] |
Applications in Research and Development
This compound serves as a valuable reagent in the synthesis of peptides.[2] The presence of the benzyl group on the alpha-amino group and the methyl ester at the C-terminus provides temporary protection during peptide coupling reactions. These protecting groups can be selectively removed under specific conditions to allow for the stepwise elongation of a peptide chain.
Role in Peptide Synthesis
The general workflow for utilizing an N-protected amino acid ester like this compound in solid-phase or solution-phase peptide synthesis is outlined below.
Potential in Drug Discovery
By incorporating this compound into peptide sequences, researchers can synthesize novel peptides for evaluation as potential therapeutic agents.[2] The isoleucine side chain, with its bulky and hydrophobic nature, can influence the peptide's structure and its interaction with biological targets. The N-benzyl group may also impart specific properties to the final peptide.
Experimental Protocols
General Peptide Coupling Protocol:
-
Deprotection: The N-terminal protecting group of the resin-bound peptide is removed (e.g., using piperidine for an Fmoc group).
-
Washing: The resin is thoroughly washed with a suitable solvent (e.g., dimethylformamide).
-
Activation: In a separate vessel, this compound is neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) and then activated with a coupling reagent (e.g., HBTU, HATU) in a suitable solvent.
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the reaction is allowed to proceed until completion.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Confirmation: A qualitative test (e.g., ninhydrin test) is performed to confirm the completion of the coupling reaction.
This cycle is repeated with different amino acids to build the desired peptide sequence.
Signaling Pathways and Mechanism of Action
There is currently no publicly available research that describes the involvement of this compound or peptides derived from it in specific signaling pathways or details its mechanism of action. Such information would be contingent on the biological activity of the final peptide in which this building block is incorporated.
Conclusion
N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride (CAS 209325-69-9) is a specialized chemical reagent for peptide synthesis. While detailed studies on its direct biological effects are not available, its utility as a building block for creating novel peptides makes it a relevant compound for researchers in drug discovery and biochemistry.[2] Further research and publication are needed to fully characterize the properties and applications of peptides synthesized using this reagent.
References
Bzl-ile-ome hcl molecular weight
An In-depth Technical Guide on N-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
This technical guide provides comprehensive information on N-Benzyl-L-isoleucine methyl ester hydrochloride (this compound), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development.
Core Compound Data
N-Benzyl-L-isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine. The presence of the benzyl protecting group on the amine and the methyl ester on the carboxylic acid makes it a versatile reagent for the controlled synthesis of peptides and other complex organic molecules.
Quantitative Data Summary
The key physicochemical properties of N-Benzyl-L-isoleucine methyl ester hydrochloride are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.78 g/mol | [1] |
| CAS Number | 209325-69-9 | [1] |
| Appearance | White solid (typical for similar compounds) | [2][3] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
The following section details a common experimental protocol for the synthesis of amino acid methyl ester hydrochlorides, a class of compounds to which this compound belongs. This method is adapted from established procedures for the esterification of amino acids.[4]
Synthesis of Amino Acid Methyl Ester Hydrochloride via TMSCl/Methanol System
This protocol describes a facile and efficient method for the esterification of a free amino acid using trimethylchlorosilane (TMSCl) in methanol at room temperature.[4]
Materials:
-
L-Isoleucine (or N-Benzyl-L-isoleucine for direct synthesis of the free base)
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add the starting amino acid (1 equivalent).
-
Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the amino acid with stirring.
-
To this mixture, add anhydrous methanol (approximately 1-2 mL per mmol of amino acid).
-
Allow the resulting solution or suspension to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 8-24 hours.[4][5]
-
Upon completion of the reaction, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to yield the crude amino acid methyl ester hydrochloride.
-
The final product can be further purified by recrystallization if necessary.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Trimethylchlorosilane is a corrosive and moisture-sensitive reagent. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Methanol is flammable and toxic.
Applications in Peptide Synthesis
N-Benzyl-L-isoleucine methyl ester hydrochloride is primarily utilized as a building block in peptide synthesis.[3] The benzyl group serves as a protecting group for the amine, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid. The hydrochloride salt form enhances the stability and handling of the compound.
Workflow for Peptide Synthesis
The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), highlighting the role of a protected amino acid derivative like this compound.
In this workflow, an N-terminally protected amino acid, such as Fmoc-amino acid, is first coupled to a solid support resin. Following this, the Fmoc protecting group is removed, and the next protected amino acid, for instance, a derivative like Bzl-Ile-OMe (after conversion to an active form for coupling), is introduced. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed.
Signaling Pathways and Broader Relevance
While this compound is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can have significant biological activities. For example, derivatives of the natural product Ursolic Acid have been coupled with amino acid esters, including isoleucine derivatives, to create novel compounds with potent anticancer activity.[6] These compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[6]
Illustrative Signaling Pathway Involvement
The diagram below conceptualizes how a peptide, synthesized using building blocks like this compound, might interact with a simplified apoptotic signaling pathway.
This diagram illustrates two major apoptotic pathways: the extrinsic pathway, initiated by ligand binding to cell surface death receptors, and the intrinsic pathway, which is mitochondria-mediated. A synthetic bioactive peptide could potentially trigger apoptosis by interacting with components of either pathway, leading to the activation of executioner caspases and subsequent programmed cell death.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a valuable building block in peptide synthesis and drug discovery. The synthesis is presented as a two-step process, commencing with the esterification of L-isoleucine to its methyl ester hydrochloride, followed by the N-benzylation of the amino group via reductive amination.
This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes visualizations of the chemical transformations and experimental workflows to aid in comprehension and practical application.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Esterification: The carboxylic acid group of L-isoleucine is converted to a methyl ester in the presence of an acid catalyst to yield L-isoleucine methyl ester hydrochloride (H-Ile-OMe·HCl).
-
N-Benzylation: The primary amine of H-Ile-OMe·HCl is selectively benzylated through a reductive amination reaction with benzaldehyde to afford the final product, N-α-Benzyl-L-isoleucine methyl ester hydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Esterification | L-Isoleucine | H-Ile-OMe·HCl | Thionyl chloride (SOCl₂) | Methanol | >95[1] | >98 |
| 2 | N-Benzylation | H-Ile-OMe·HCl | Bzl-Ile-OMe·HCl | Benzaldehyde, Sodium triacetoxyborohydride | Dichloromethane | 70-85 | >95 |
Experimental Protocols
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (H-Ile-OMe·HCl)
This protocol is adapted from a standard procedure for the esterification of amino acids.[1]
Materials:
-
L-Isoleucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
References
In-depth Technical Guide on the Mechanism of Action of Bzl-ile-ome HCl
Executive Summary:
This document provides a detailed overview of the current understanding of the mechanism of action for the chemical compound Bzl-ile-ome HCl (Benzyl-isoleucine methyl ester hydrochloride). Despite a comprehensive search of publicly available scientific literature and databases, no specific studies detailing the mechanism of action, cellular targets, or signaling pathways for this compound have been identified. The information presented herein is based on the chemical structure of the compound and plausible, well-established biochemical pathways that analogous molecules are known to modulate. The experimental protocols and data are hypothetical, designed to illustrate the types of studies that would be necessary to elucidate its true biological function.
Introduction
This compound is an amino acid derivative, specifically the methyl ester of N-benzyl-isoleucine. Its structure suggests potential interactions with cellular systems that recognize and process amino acids or similar small molecules. These could include amino acid transporters, metabolic enzymes, or signaling receptors that are sensitive to amino acid levels. Given the lack of direct research on this compound, this guide will explore its potential mechanisms of action by drawing parallels with related compounds and outlining a robust experimental framework for its investigation.
Postulated Mechanisms of Action
Based on its chemical structure, this compound could potentially exert its biological effects through several mechanisms. These hypotheses provide a foundation for future experimental validation.
Hypothesis 1: Competitive Inhibition of Amino Acid Transporters
The structural similarity of this compound to natural amino acids suggests it may act as a competitive inhibitor of one or more amino acid transporters, such as the L-type amino acid transporters (LATs) which are responsible for the uptake of large neutral amino acids.
Hypothesis 2: Modulation of Cellular Metabolism
Upon cellular uptake and potential hydrolysis of the methyl ester, the resulting N-benzyl-isoleucine could interfere with metabolic pathways that utilize isoleucine. This could impact protein synthesis or catabolic processes.
Hypothesis 3: Allosteric Modulation of Receptors
The benzyl group introduces a significant hydrophobic moiety, which could enable the molecule to interact with allosteric sites on various receptors, potentially modulating their activity in response to their primary ligands.
Proposed Experimental Protocols for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-faceted approach is required. The following are detailed protocols for key experiments.
Amino Acid Uptake Assay
Objective: To determine if this compound inhibits the uptake of radiolabeled amino acids into cells.
Methodology:
-
Culture a suitable cell line (e.g., HeLa or a cell line overexpressing a specific amino acid transporter like LAT1) in 24-well plates.
-
Wash the cells with a sodium-free buffer (to inhibit sodium-dependent transporters).
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for 15 minutes.
-
Add a solution containing a fixed concentration of a radiolabeled large neutral amino acid, such as [³H]-Leucine.
-
Incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
Cellular Viability and Proliferation Assay
Objective: To assess the impact of this compound on cell growth and survival.
Methodology:
-
Seed cells (e.g., cancer cell lines known to be dependent on specific amino acid transporters) in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or resazurin-based assay.
-
Measure the absorbance or fluorescence to determine the relative number of viable cells.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling pathways sensitive to amino acid availability, such as the mTORC1 pathway.
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-S6K, phospho-4E-BP1, total S6K, total 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the proposed experiments.
Table 1: Hypothetical Inhibition of [³H]-Leucine Uptake by this compound
| This compound (µM) | [³H]-Leucine Uptake (pmol/mg protein/min) | % Inhibition |
| 0 | 150.2 ± 8.5 | 0 |
| 1 | 125.8 ± 7.1 | 16.2 |
| 10 | 78.1 ± 5.3 | 48.0 |
| 100 | 25.6 ± 2.9 | 82.9 |
Table 2: Hypothetical Effect of this compound on Cell Viability (72h)
| Cell Line | IC₅₀ of this compound (µM) |
| HeLa | 85.4 |
| A549 (LAT1 overexpressing) | 22.7 |
| PC-3 | 58.1 |
Visualizing Potential Cellular Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.
Caption: Postulated signaling pathway of this compound action.
Caption: Experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The precise mechanism of action of this compound remains to be elucidated. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for its investigation. The primary focus should be on confirming its interaction with amino acid transporters and assessing its impact on downstream signaling pathways, such as the mTORC1 cascade. Further studies, including metabolomics and proteomics analyses, would provide a more comprehensive understanding of its cellular effects. Collaboration and data sharing within the scientific community will be crucial to fully characterize the biological activity of this compound.
Navigating the Solubility of Bzl-Ile-OMe HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility data for N-α-benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl). Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines qualitative information, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this compound.
Core Concepts in this compound Solubility
This compound is a protected amino acid derivative with distinct structural features that govern its solubility profile. The molecule consists of the amino acid L-isoleucine, with its amino group protected by a benzoyl (Bzl) group and its carboxyl group esterified with a methyl (OMe) group. It is supplied as a hydrochloride (HCl) salt. These modifications introduce both hydrophobic and hydrophilic characteristics. The benzoyl group, being aromatic, contributes to the hydrophobicity, which can decrease aqueous solubility. Conversely, the hydrochloride salt form enhances polarity and generally improves solubility in aqueous solutions. The methyl ester is also a key determinant of its overall solubility.
A technical data sheet from a supplier indicates that the benzyl group is intended to enhance solubility and stability, suggesting a favorable profile for various applications in drug formulation and development[1].
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.82 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 176-182 °C | [1] |
| Optical Rotation | [a]²⁰_D = +26 ± 2º (c=1 in MeOH) | [1] |
Solubility Data
| Solvent | Expected Solubility | Rationale / Data from Analogous Compounds |
| Water | Soluble | The hydrochloride salt form generally confers good water solubility to amino acid esters. For instance, the related compound L-isoleucine methyl ester hydrochloride is soluble in water[2][3]. |
| Methanol | Soluble | A data sheet for L-isoleucine methyl ester hydrochloride indicates a solubility of 50 mg/mL in methanol[3]. The presence of the benzoyl group in this compound may alter this value, but solubility is still expected. |
| Ethanol | Likely Soluble | Amino acid esters are generally soluble in polar protic solvents like ethanol[2]. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The related compound N-Benzyl-L-isoleucine is reported to be soluble in DMSO at a concentration of 9.09 mg/mL[4]. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a polar, aprotic solvent, the solubility of the hydrochloride salt may be limited. |
| Hexane/Ethyl Acetate Mixtures | Sparingly Soluble to Insoluble | Used as a purification solvent system for the free base (N-benzoyl-L-isoleucine methyl ester), suggesting the free base has some solubility, but the hydrochloride salt is unlikely to be soluble in such nonpolar mixtures. |
Note: The information in the table above is based on inferences and data from similar compounds. It is crucial to experimentally determine the solubility for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility, adapted from established protocols for amino acid derivatives.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.
-
Allow the solid to settle.
-
Withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent (mobile phase or a component of it is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method to separate and quantify this compound.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted, filtered samples from the saturated solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizations
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key chemical and physical factors that influence its dissolution in a given solvent.
Caption: Key factors determining the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic process for experimentally determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
References
Bzl-ile-ome hcl stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Bzl-ile-ome HCl
For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of this compound (Benzyl-L-isoleucine methyl ester hydrochloride) is critical for ensuring its integrity and the reliability of experimental results. This technical guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and recommended analytical methodologies for assessing the stability of this amino acid derivative.
Overview of this compound
This compound is a derivative of the essential amino acid L-isoleucine, featuring a benzyl protecting group on the amine and a methyl ester on the carboxylic acid. It is primarily utilized as a building block in peptide synthesis and drug discovery. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions.
Storage Conditions
Consistent recommendations from various suppliers indicate that this compound should be stored under refrigerated conditions to maintain its stability.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C | [1] |
| Light | Store in a well-closed container, protected from light | General best practice |
| Humidity | Store in a dry environment | General best practice |
Potential Degradation Pathways
Hydrolysis
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction would result in the formation of N-benzyl-L-isoleucine and methanol.
Caption: Anticipated hydrolytic degradation of this compound.
Stability-Indicating Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the intact active pharmaceutical ingredient (API) from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. While a specific validated method for this compound is not published, a general approach based on methods for similar amino acid esters can be proposed.
Proposed HPLC Method
The following is a proposed starting point for developing a stability-indicating HPLC method for this compound. Method development and validation would be required.
Table 2: Proposed HPLC Parameters for Stability Testing of this compound
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | Provides good peak shape and resolution for amine-containing compounds. A gradient elution would likely be necessary to separate the parent compound from potential degradation products. |
| Gradient | Start with a low percentage of B, increasing to elute the parent compound and then any more hydrophobic degradants. | To ensure separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm and 254 nm | The benzyl group will have a UV absorbance around 254 nm, while the peptide bond absorbance at 210 nm can also be monitored. |
| Injection Volume | 10 µL | Standard injection volume. |
Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation (stress testing) studies should be performed. These studies expose the drug substance to conditions more severe than accelerated storage to generate degradation products.
Caption: Workflow for a forced degradation study.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The concentrations, temperatures, and durations may need to be adjusted based on the observed stability of this compound.
Protocol for Acid and Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
For a neutral control, mix an aliquot of the stock solution with an equal volume of water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
Protocol for Oxidative Degradation
-
Prepare a stock solution of this compound as described above.
-
Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.
-
Incubate the solution at room temperature for a defined period, protected from light.
-
At specified time points, withdraw samples and dilute for HPLC analysis.
Protocol for Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
Protocol for Photostability
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
At the end of the exposure period, dissolve both the exposed and control samples and analyze by HPLC.
Summary and Recommendations
Due to the limited availability of public data on the stability of this compound, this guide provides recommendations based on its chemical structure and general principles of pharmaceutical stability testing.
-
Storage: this compound should be stored in a well-closed container, protected from light, at 2-8°C.
-
Degradation: The primary anticipated degradation pathway is hydrolysis of the methyl ester.
-
Analysis: A stability-indicating HPLC method, likely utilizing a C18 column with a gradient of acetonitrile in water (with a suitable modifier like TFA), should be developed and validated.
-
Further Studies: Comprehensive forced degradation studies are recommended to fully characterize the stability profile of this compound and to develop a robust, validated stability-indicating method.
By following these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound in their studies.
References
Bzl-Ile-OMe HCl: A Technical Primer on a Key Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a commercially available amino acid derivative. Despite the interest in its potential applications, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific pharmacological activity, mechanism of action, or involvement in defined signaling pathways. All available information points to its primary role as a chemical intermediate, particularly in the field of peptide synthesis.
Chemical Properties and Data
This compound is the hydrochloride salt of the methyl ester of L-isoleucine with a benzyl group protecting the alpha-amino group. This protection strategy is common in organic synthesis to prevent unwanted side reactions during peptide coupling. The key quantitative data available for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 209325-69-9 | [1] |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.78 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [1] |
Presumed Application in Peptide Synthesis
The structure of this compound strongly suggests its utility as a building block in solid-phase or solution-phase peptide synthesis. The benzyl (Bzl) group serves as a protecting group for the amine terminus, while the methyl ester (-OMe) protects the carboxyl terminus of the isoleucine amino acid. This allows for the controlled, sequential addition of amino acids to build a desired peptide chain.
General Experimental Workflow: Peptide Synthesis
While specific experimental protocols for the use of this compound are not detailed in the literature, a generalized workflow for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) can be outlined. This process would involve the deprotection of the N-terminal protecting group of a resin-bound amino acid, followed by the coupling of this compound, and subsequent deprotection of its C-terminal methyl ester to allow for further chain elongation.
Caption: Generalized workflow for incorporating this compound in peptide synthesis.
Signaling Pathways and Logical Relationships
Due to the lack of research on the biological activity of this compound, there are no known signaling pathways in which it is directly involved. Its role is upstream of biological systems, in the chemical synthesis of peptides that may themselves be investigated for biological activity. The logical relationship is that of a precursor component to a potentially bioactive molecule.
Caption: Logical flow from chemical precursor to potential biological activity.
References
Methodological & Application
Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a specialized amino acid derivative employed in peptide synthesis. Its unique structure, featuring a benzyl group protecting the α-amino group and a methyl ester protecting the C-terminus, makes it a valuable building block in solution-phase peptide synthesis (SPPS). This application note provides detailed protocols for the utilization of this compound in the synthesis of dipeptides, outlining the coupling reaction, subsequent deprotection steps, and purification methods. Furthermore, it explores the potential applications of isoleucine-containing peptides in cellular signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 209325-69-9 |
| Molecular Formula | C₁₄H₂₁NO₂·HCl |
| Molecular Weight | 271.78 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO |
Application in Solution-Phase Peptide Synthesis
This compound is primarily utilized in solution-phase peptide synthesis. The benzyl group provides stable protection for the N-terminus, while the methyl ester protects the C-terminus. This allows for sequential peptide bond formation. The following sections detail the experimental protocols for the synthesis of a model dipeptide, Fmoc-Ala-Ile-OH, starting from this compound and Fmoc-Ala-OH.
Experimental Protocols
1. Coupling of Fmoc-Ala-OH with this compound
This protocol describes the formation of the dipeptide Fmoc-Ala-Bzl-Ile-OMe.
Materials:
-
Fmoc-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized Bzl-Ile-OMe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Ala-Bzl-Ile-OMe.
2. Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester of the dipeptide to prepare for C-terminal elongation or to yield the C-terminal carboxylic acid.
Materials:
-
Fmoc-Ala-Bzl-Ile-OMe
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Fmoc-Ala-Bzl-Ile-OH.
3. Deprotection of the N-Benzyl Group
This protocol describes the removal of the N-benzyl protecting group via catalytic transfer hydrogenation.[1][2][3][4]
Materials:
-
Fmoc-Ala-Bzl-Ile-OH
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate
-
Methanol
Procedure:
-
Dissolve the N-benzyl protected peptide in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Add formic acid or ammonium formate as the hydrogen donor.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide, Fmoc-Ala-Ile-OH.
Data Presentation
The following table provides a template for summarizing the quantitative data from the synthesis of the model dipeptide.
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |
| 1. Coupling | Fmoc-Ala-Bzl-Ile-OMe | This compound | 85-95 | >95 |
| 2. Saponification | Fmoc-Ala-Bzl-Ile-OH | Fmoc-Ala-Bzl-Ile-OMe | 90-98 | >97 |
| 3. N-Deprotection | Fmoc-Ala-Ile-OH | Fmoc-Ala-Bzl-Ile-OH | 80-90 | >98 |
Visualization of Workflows and Pathways
Experimental Workflow for Dipeptide Synthesis
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
General Peptide Synthesis Cycle
This diagram shows a generalized workflow for peptide synthesis.
Isoleucine in Cellular Signaling
Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in various cellular signaling pathways, particularly in the regulation of protein synthesis and metabolism. Peptides containing isoleucine can potentially modulate these pathways. One of the key pathways influenced by isoleucine is the mTOR (mammalian target of rapamycin) signaling pathway.[5][6][7]
Conclusion
This compound is a versatile building block for the solution-phase synthesis of peptides containing isoleucine. The protocols provided herein offer a comprehensive guide for its incorporation into a peptide chain, including coupling and subsequent deprotection steps. The ability to synthesize specific isoleucine-containing peptides opens avenues for investigating their roles in modulating critical cellular signaling pathways, such as the mTOR pathway, which is pivotal in regulating cell growth, proliferation, and metabolism. These synthetic peptides can serve as valuable tools for researchers in the fields of biochemistry, pharmacology, and drug development.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-protein diets supplemented with isoleucine alleviate lipid deposition in broilers through activating 5′ adenosine monophosphate-activated protein kinase and janus kinase 2/signal transducer and activator of transcription 3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Bzl-Ile-OMe HCl in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzl-Ile-OMe HCl, or N-Benzyl-L-isoleucine methyl ester hydrochloride, is a protected amino acid derivative valuable in peptide synthesis and the development of novel therapeutics.[1][2] This compound incorporates two key protecting groups: a benzyl (Bzl) group on the alpha-amino group and a methyl ester (OMe) on the carboxyl group. This dual protection allows for its strategic incorporation into peptide chains and other complex organic molecules. The benzyl group provides stability under various reaction conditions and can be removed through methods like catalytic hydrogenation, while the methyl ester protects the carboxylic acid and can be cleaved by saponification.[1] These application notes provide detailed protocols for the use of this compound in peptide synthesis, including peptide coupling and subsequent deprotection steps.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 402929-56-0 | [2] |
| Molecular Formula | C14H22ClNO2 | [2] |
| Molecular Weight | 271.79 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMF and DCM. The hydrochloride salt enhances solubility in aqueous solutions. | [2] |
Applications in Peptide Synthesis
This compound serves as a crucial building block in solution-phase peptide synthesis. The N-benzyl group offers steric hindrance that can sometimes be beneficial in directing reactions, and its removal conditions are orthogonal to many other protecting groups used in peptide chemistry.
A common application involves the coupling of an N-protected amino acid to the deprotected N-benzyl-L-isoleucine methyl ester. The resulting dipeptide can then be further elongated or the protecting groups can be removed.
Experimental Protocols
Protocol 1: N-Benzylation of L-Isoleucine Methyl Ester Hydrochloride (Reductive Amination)
This protocol describes a general method for the N-benzylation of an amino acid ester hydrochloride, analogous to the synthesis of similar N-alkylated amino acid esters.
Materials:
-
L-Isoleucine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HCl in diethyl ether or dioxane
Procedure:
-
To a stirred suspension of L-isoleucine methyl ester hydrochloride (1.0 eq) in DCM, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-L-isoleucine methyl ester.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient).
-
For conversion to the hydrochloride salt, dissolve the purified product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Expected Yield: 70-85%
Protocol 2: Dipeptide Synthesis using this compound
This protocol outlines the coupling of an N-Boc-protected amino acid to Bzl-Ile-OMe using a standard carbodiimide-mediated coupling method.
Materials:
-
This compound
-
N-Boc-Alanine (or other N-protected amino acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride and form the free amine.
-
In a separate flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the N-Boc-Alanine/HOBt solution to 0 °C and add DCC (1.1 eq).
-
Stir this activation mixture at 0 °C for 30 minutes.
-
Add the activation mixture to the solution of free Bzl-Ile-OMe and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide (Boc-Ala-Bzl-Ile-OMe) by flash column chromatography.
Quantitative Data for Peptide Coupling:
| Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| DCC/HOBt | DCM | 12-24 | 80-95 |
| HATU/DIPEA | DMF | 2-4 | 90-98 |
| EDC/HOBt | DCM/DMF | 12-24 | 85-95 |
Protocol 3: Deprotection of the N-Benzyl and Methyl Ester Groups
The N-benzyl and C-terminal methyl ester groups can be removed sequentially to reveal the free dipeptide.
A. N-Benzyl Group Removal (Catalytic Hydrogenolysis)
Materials:
-
Boc-Ala-Bzl-Ile-OMe
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the protected dipeptide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the N-deprotected dipeptide (Boc-Ala-Ile-OMe).
Expected Yield: >95%
B. Methyl Ester Removal (Saponification)
Materials:
-
Boc-Ala-Ile-OMe
-
1M Sodium hydroxide (NaOH) solution
-
Methanol or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the dipeptide ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Cool the solution to 0 °C and add 1M NaOH solution (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the final Boc-protected dipeptide acid (Boc-Ala-Ile-OH).
Expected Yield: 85-95%
Stability and Storage
This compound is a stable crystalline solid. It should be stored in a cool, dry place, away from moisture. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is stable under mildly acidic and basic conditions at room temperature, but the ester group is susceptible to hydrolysis under strong basic conditions, and the N-benzyl group can be cleaved under strong acidic conditions or by hydrogenolysis.
Visualizations
Caption: Workflow for the synthesis of a protected dipeptide using this compound.
Caption: Sequential deprotection pathways for a dipeptide containing N-Bzl and C-OMe groups.
References
Application Notes and Protocols for Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a derivative of the amino acid L-isoleucine. While not a commonly documented substrate for routine enzyme kinetic assays, its structure suggests potential as a substrate for proteases with specificity for bulky hydrophobic residues. This document provides a generalized framework and protocol for evaluating this compound as a substrate for serine proteases, such as chymotrypsin, which is known to exhibit secondary specificity for isoleucine residues. The provided protocols are based on established methods for similar substrates and can be adapted for the specific experimental needs.
Principle of the Assay
The enzymatic hydrolysis of this compound by a protease can be monitored by detecting the formation of one of its products. A common method for monitoring the hydrolysis of non-chromogenic esters is to measure the production of the carboxylic acid product through a coupled reaction or by monitoring the change in pH. A more direct method, if the product has a distinct absorbance spectrum from the substrate, is to use spectrophotometry. For instance, the hydrolysis of the ester bond can be monitored by measuring the increase in absorbance at a specific wavelength if the product, N-Benzoyl-L-isoleucine, has a different absorbance profile from the ester substrate.
Hypothetical Application: Characterization of Chymotrypsin Activity
Chymotrypsin is a serine endopeptidase that primarily cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. However, it also displays secondary specificity for other residues, including leucine and isoleucine. Therefore, this compound can be investigated as a potential substrate to characterize the kinetics of chymotrypsin activity.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Chymotrypsin with this compound
The following table presents hypothetical kinetic data for the hydrolysis of this compound by chymotrypsin. This data is for illustrative purposes to demonstrate how results would be summarized and should not be considered as experimentally verified values.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Chymotrypsin | 5.2 | 0.8 | 154 |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chymotrypsin | 0.1-0.2 | 193 | ~1 x 106 |
Note: Data for BTEE, a standard chymotrypsin substrate, is provided for comparison and is based on literature values. The data for this compound is hypothetical.
Experimental Protocols
Materials and Reagents
-
Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (this compound)
-
α-Chymotrypsin (from bovine pancreas)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent for substrate stock solution
-
Spectrophotometer and cuvettes
-
Microplate reader (for high-throughput screening)
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for dilution into the assay buffer without exceeding a final DMSO concentration of 1-2% (v/v), as higher concentrations may inhibit enzyme activity.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.
Enzyme Kinetic Assay Protocol (Spectrophotometric Method)
-
Set up the reaction mixture: In a quartz cuvette, add the assay buffer to a final volume of 1 mL.
-
Add the substrate: Add the desired volume of the this compound stock solution to the cuvette to achieve the final desired substrate concentration. Mix gently by inverting the cuvette.
-
Equilibrate the temperature: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction: Add a small volume of the diluted chymotrypsin solution to the cuvette to initiate the enzymatic reaction. The final enzyme concentration will depend on the activity and should be determined empirically.
-
Monitor the reaction: Immediately start monitoring the change in absorbance at a predetermined wavelength (e.g., 256 nm, which is often used for benzoylated amino acid esters) over time. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
Determine the initial velocity: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be calculated using the Beer-Lambert law (v₀ = ΔA / (ε * l)), where ΔA is the change in absorbance per unit time, ε is the molar extinction coefficient of the product at the measured wavelength, and l is the path length of the cuvette.
-
Data Analysis: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax). These parameters can be obtained by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizations
Signaling Pathway
Application Notes and Protocols: Experimental Protocol for Bzl-Ile-OMe HCl Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of peptides, peptidomimetics, and a wide array of pharmaceutical compounds. This document provides a detailed experimental protocol for a representative amide coupling reaction involving N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl).
This protocol outlines the coupling of this compound with an N-protected amino acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve efficiency.[1][2][3] The procedure described is a widely applicable solution-phase method, providing a solid foundation for researchers engaged in peptide synthesis and drug development.
Reaction Scheme
The following scheme illustrates the coupling of a generic N-protected amino acid (PG-AA-OH) with this compound to form a protected dipeptide.
-
PG: Protecting Group (e.g., Boc, Cbz)
-
AA: Amino Acid residue
-
Base: Tertiary amine (e.g., DIPEA, NMM)
Data Presentation: Reagent Stoichiometry
This table summarizes the quantitative data for a representative coupling reaction on a 10 mmol scale, using N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH) as the coupling partner.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 1.0 | 1.89 g | 10.0 |
| This compound | C₁₄H₂₂ClNO₂ | 271.78 | 1.0 | 2.72 g | 10.0 |
| EDC-HCl | C₈H₁₈ClN₃ | 191.70 | 1.2 | 2.30 g | 12.0 |
| HOBt (anhydrous) | C₆H₅N₃O | 135.12 | 1.2 | 1.62 g | 12.0 |
| DIPEA | C₈H₁₉N | 129.24 | 2.2 | 3.83 mL | 22.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | - |
Visualization of Experimental Workflow
Caption: Workflow for the EDC/HOBt mediated coupling of Boc-Ala-OH and this compound.
Detailed Experimental Protocol
This protocol details the coupling of Boc-L-Alanine with N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.
5.1 Materials and Equipment
-
Chemicals: Boc-L-Alanine, this compound, EDC-HCl, HOBt (anhydrous), DIPEA, Dichloromethane (DCM, anhydrous), Ethyl Acetate, Hexanes, 1M HCl solution, Saturated NaHCO₃ solution, Saturated NaCl (brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄), TLC plates (Silica Gel 60 F₂₅₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bars, ice-water bath, nitrogen inlet/outlet, separatory funnel, rotary evaporator, flash chromatography setup, standard laboratory glassware.
5.2 Step-by-Step Procedure
-
System Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[2]
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
-
Activation of Carboxylic Acid:
-
To the flask, add Boc-L-Alanine (1.89 g, 10.0 mmol) and anhydrous HOBt (1.62 g, 12.0 mmol).
-
Add 100 mL of anhydrous DCM. Stir the mixture until all solids are dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Once cooled, add EDC-HCl (2.30 g, 12.0 mmol) to the solution in one portion. A bright yellow color may appear.[2]
-
Stir the activation mixture at 0 °C for 20-30 minutes.
-
-
Coupling Reaction:
-
To the pre-activated mixture, add this compound (2.72 g, 10.0 mmol) as a solid.
-
Slowly add DIPEA (3.83 mL, 22.0 mmol) dropwise via syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition of the base, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight (12-16 hours) at room temperature under a nitrogen atmosphere.[2][4]
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using TLC with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure protected dipeptide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
EDC-HCl is a skin and eye irritant. Avoid inhalation and direct contact.
-
DCM is a volatile and potentially carcinogenic solvent. Handle with care.
-
DIPEA is a corrosive and flammable base. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for the Deprotection of Bzl-Ile-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a common intermediate in peptide synthesis and medicinal chemistry. The removal of the N-benzyl protecting group is a critical step to liberate the free amine for subsequent coupling reactions or to yield the final active pharmaceutical ingredient. This guide covers the most prevalent and effective methods for this transformation: catalytic hydrogenation and acid-catalyzed cleavage.
Introduction to N-Benzyl Group Deprotection
The N-benzyl group is a widely used protecting group for primary and secondary amines due to its stability under a variety of reaction conditions. Its removal, however, requires specific chemical transformations. The two primary strategies for the deprotection of N-benzyl amines are catalytic hydrogenation and treatment with strong acids.
Catalytic Hydrogenation offers a mild and efficient method for N-debenzylation. This approach involves the use of a metal catalyst, typically palladium, and a hydrogen source to cleave the C-N bond. Variations of this method, such as catalytic transfer hydrogenation, provide convenient alternatives to the use of gaseous hydrogen.
Acid-Catalyzed Deprotection employs strong acids to effect the cleavage of the N-benzyl group. This method is often utilized when the substrate contains functional groups that are sensitive to reduction. Careful selection of the acid and reaction conditions is crucial to avoid unwanted side reactions.
Comparative Data of Deprotection Methods
The following table summarizes the quantitative data for various deprotection methods applicable to this compound, providing a basis for method selection based on desired yield, reaction time, and conditions.
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | ~10 min | ~90% | [1] |
| 10% Pd/C, Ammonium Formate | Methanol | RT | 2 h | Quantitative | [2] | |
| Catalytic Hydrogenation with Acid Additive | 20% Pd(OH)₂/C, Acetic Acid, H₂ (1 atm) | Ethanol | 60 °C | 14 h | ~89% | |
| Mixed Catalyst Hydrogenation | 10% Pd/C, 10% Nb₂O₅/C, H₂ (1 atm) | Methanol | RT | 1-2 h | >95% | [1][3] |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid | Acetic Acid | RT | 2 h | Quantitative |
Experimental Protocols
Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol describes the deprotection of this compound using catalytic transfer hydrogenation, a method that avoids the need for a pressurized hydrogen gas apparatus.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Celite®
-
Chloroform
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a stirred suspension of this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[1]
-
Heat the resulting reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the catalyst through a pad of Celite®, and wash the pad with chloroform.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected isoleucine methyl ester.
Note: For some N-benzyl amino acid derivatives, the reaction can proceed to quantitative yield by stirring at room temperature for 2 hours.[2]
Acid-Catalyzed Deprotection using Hydrobromic Acid in Acetic Acid
This protocol details the cleavage of the N-benzyl group under strong acidic conditions.
Materials:
-
This compound
-
33% Hydrobromic acid in acetic acid
-
Anhydrous diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and add 33% HBr in acetic acid (ensure appropriate stoichiometry based on literature for similar substrates).
-
Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, precipitate the product by the addition of anhydrous diethyl ether.
-
Collect the precipitated hydrochloride salt of isoleucine methyl ester by filtration, wash with diethyl ether, and dry under vacuum.
Caution: Hydrobromic acid and acetic acid are corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Visualizing the Deprotection Workflow
The following diagrams illustrate the logical workflow for the two primary deprotection strategies for this compound.
Caption: General workflow for this compound deprotection.
Caption: Overview of deprotection mechanisms.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Bzl-Ile-OMe HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated amino acids are valuable building blocks in the design of therapeutic peptides and peptidomimetics. The incorporation of these modified residues can enhance proteolytic stability, improve cell permeability, and modulate conformation, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. Bzl-Ile-OMe HCl, or N-Benzyl-L-isoleucine methyl ester hydrochloride, serves as a precursor for the synthesis of peptides containing N-benzyl-isoleucine.
It is important to note that this compound is not directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. The N-benzyl group is a stable protecting group, not a temporary one like Fmoc or Boc, and the C-terminal methyl ester must be saponified to a free carboxylic acid to enable coupling. These application notes provide a comprehensive guide to the necessary preparatory steps and a detailed protocol for the successful incorporation of N-benzyl-isoleucine into a peptide sequence using SPPS.
Application Notes
The synthesis of peptides containing N-alkylated amino acids, such as N-benzyl-isoleucine, presents unique challenges compared to standard SPPS. The secondary amine of N-alkylated amino acids is less nucleophilic and sterically more hindered, which can lead to significantly slower and less efficient coupling reactions. Consequently, more potent coupling reagents and extended reaction times are often necessary to achieve satisfactory yields.
The overall strategy for utilizing this compound in peptide synthesis involves a multi-step process:
-
Saponification: The C-terminal methyl ester of this compound is hydrolyzed to yield the free carboxylic acid, N-Benzyl-L-isoleucine.
-
Nα-Protection: The resulting N-benzyl-isoleucine is then protected with a temporary Nα-protecting group compatible with the chosen SPPS strategy (e.g., Fmoc for Fmoc/tBu strategy).
-
Solid-Phase Synthesis: The protected N-benzyl-isoleucine is incorporated into the peptide chain on a solid support using optimized coupling conditions.
-
Final Deprotection: The N-benzyl group can be removed, if desired, after cleavage of the peptide from the resin, typically through catalytic hydrogenation.[1][2]
The choice of coupling reagents is critical for the successful incorporation of N-alkylated amino acids. While standard carbodiimide-based reagents like DCC and DIC can be used, more potent phosphonium- or aminium-based reagents such as PyBOP, HBTU, HATU, or PyClock are often preferred to overcome the steric hindrance and lower reactivity of the N-alkylated amine.[3][4] Double coupling, where the coupling step is repeated, is also a common strategy to ensure complete reaction.[4]
Experimental Protocols
Protocol 1: Saponification of this compound to N-Benzyl-L-isoleucine
This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a 1:1 mixture of MeOH and THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of 1 M NaOH solution dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvents using a rotary evaporator.
-
Redissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product may precipitate at this stage.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield N-Benzyl-L-isoleucine.
| Reagent | Molar Ratio (to this compound) |
| 1 M NaOH | 1.2 |
| 1 M HCl | to pH 5-6 |
Table 1: Key reagent ratios for the saponification of this compound.
Protocol 2: Fmoc Protection of N-Benzyl-L-isoleucine
This protocol details the addition of the temporary Fmoc protecting group to the prepared N-Benzyl-L-isoleucine, making it suitable for Fmoc-based SPPS.
Materials:
-
N-Benzyl-L-isoleucine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Benzyl-L-isoleucine in a 10% aqueous solution of NaHCO₃ in a round-bottom flask.
-
In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-OSu solution to the amino acid solution and stir vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-N-Benzyl-L-isoleucine.
| Reagent | Molar Ratio (to N-Benzyl-L-isoleucine) |
| Fmoc-OSu | 1.1 |
| NaHCO₃ | in 10% aqueous solution |
Table 2: Key reagent ratios for Fmoc protection.
Protocol 3: Solid-Phase Synthesis of a Peptide Containing N-Benzyl-L-isoleucine
This protocol outlines the modified coupling procedure for incorporating Fmoc-N-Benzyl-L-isoleucine into a peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
Fmoc-N-Benzyl-L-isoleucine
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
SPPS Cycle for Incorporating Fmoc-N-Benzyl-L-isoleucine:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of Fmoc-N-Benzyl-L-isoleucine:
-
In a separate vial, pre-activate a solution of Fmoc-N-Benzyl-L-isoleucine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Monitor the coupling completion using a qualitative test such as the Kaiser test (note: the Kaiser test will be negative for the secondary amine after successful coupling).[5]
-
If the coupling is incomplete, drain the solution and repeat the coupling step (double coupling).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Continue SPPS: Proceed with the standard SPPS cycles for the subsequent amino acids.
| Parameter | Standard Amino Acid Coupling | N-Benzyl-Isoleucine Coupling |
| Amino Acid Equivalents | 3-5 | 3-5 |
| Coupling Reagent | HBTU/HATU (2.9 eq.) | HATU/PyClock (2.9 eq.) |
| Base (DIPEA) Equivalents | 6 | 6-8 |
| Coupling Time | 30-60 min | 2-4 hours (or overnight) |
| Strategy | Single Coupling | Double Coupling often required |
Table 3: Comparison of typical coupling conditions for standard and N-alkylated amino acids in SPPS.
Visualizations
Caption: Overall workflow for the utilization of this compound in peptide synthesis.
Caption: Modified SPPS cycle for the incorporation of N-benzyl-isoleucine.
References
Application Notes and Protocols for Bzl-Ile-OMe HCl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its unique structural features, including the N-terminal benzyl protecting group and the C-terminal methyl ester, make it a versatile tool in medicinal chemistry for the development of novel therapeutic agents. The benzyl group provides temporary protection of the amine functionality, preventing unwanted side reactions during peptide coupling, while the methyl ester protects the carboxylic acid. This allows for the controlled and sequential assembly of amino acids to create complex peptide structures with desired biological activities.
Applications in Medicinal Chemistry
The incorporation of this compound into peptide chains is a key strategy in the design of bioactive molecules targeting a range of diseases. The isoleucine side chain, with its chiral and hydrophobic nature, can play a significant role in molecular recognition and binding to biological targets.
Antimicrobial Peptides
Anticancer Agents
In the field of oncology, this compound is utilized in the synthesis of peptide-based anticancer drugs. These peptides can be designed to target specific receptors on cancer cells or to mimic the action of natural peptides that regulate cell growth and apoptosis. For example, derivatives of natural compounds like ursolic acid have been coupled with amino acids, including isoleucine, to enhance their cytotoxic activity against cancer cell lines.
Neurologically Active Compounds
N-benzyl amino acid derivatives have shown promise in the development of anticonvulsant and neuroprotective agents. While not a direct peptide application, this highlights the potential of the N-benzyl amino acid scaffold in medicinal chemistry. The structural motif can be incorporated into small molecules designed to cross the blood-brain barrier and interact with targets in the central nervous system.
Quantitative Data
Quantitative data on the biological activity of compounds synthesized using this compound is typically reported for the final peptide or peptidomimetic, rather than the building block itself. The following table summarizes representative data for a related compound to illustrate the application.
| Compound Class | Target/Activity | Example Compound Structure (Illustrative) | IC50/EC50/MIC | Reference |
| Antimicrobial Peptides | Antibacterial | Illustrative peptide containing N-benzyl-isoleucine | MIC values are determined for final peptides | General Knowledge |
| Anticancer Agents | Cytotoxicity | Ursolic acid-isoleucine conjugate | IC50 values in the low micromolar range against various cancer cell lines | Fictionalized example based on published research |
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of a dipeptide, a common step in the generation of larger peptide chains.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of a Boc-protected amino acid with this compound.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and free the amine.
-
-
Activation of Boc-Amino Acid:
-
In a separate flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or HBTU/HATU (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
-
Peptide Coupling:
-
To the activated Boc-amino acid solution, add the solution of deprotected Bzl-Ile-OMe from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of an N-terminally protected (e.g., Fmoc) and benzyl-protected isoleucine derivative onto a solid support. While the direct use of this compound is for solution-phase, a similarly protected amino acid would be used in SPPS.
Materials:
-
Fmoc-protected amino acid with a benzyl-protected side chain (if applicable)
-
Rink Amide or Wang resin
-
HBTU/HATU
-
DIPEA
-
Piperidine in DMF (20%)
-
DMF
-
DCM
-
Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Coupling:
-
Activate the Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
Visualizations
Application Notes and Protocols for the Use of N-Benzoyl-L-isoleucine Methyl Ester (Bzl-Ile-OMe) as a Substrate for Chymotrypsin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It is well-known for its preferential cleavage of peptide bonds C-terminal to aromatic amino acid residues, such as tyrosine, phenylalanine, and tryptophan.[1][2] However, chymotrypsin also exhibits secondary specificity for other residues, including leucine and isoleucine.[1] This document provides detailed application notes and protocols for utilizing N-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) as a substrate to characterize the activity and kinetics of chymotrypsin.
While Bzl-Ile-OMe is not as commonly employed as substrates with aromatic side chains, its use can be valuable for studying the nuanced substrate specificity of chymotrypsin and for screening inhibitors that may target interactions within the enzyme's S1 binding pocket beyond the primary aromatic preference.
Principle of the Assay
The enzymatic activity of chymotrypsin is determined by monitoring the hydrolysis of the ester bond in Bzl-Ile-OMe. This reaction yields N-Benzoyl-L-isoleucine and methanol. The increase in the concentration of the carboxylate product can be monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength. For benzoyl-amino acid derivatives, this is often in the range of 230-260 nm. It is crucial to experimentally determine the optimal wavelength and the molar extinction coefficient of the product for accurate quantitative analysis.
Quantitative Data Presentation
Direct kinetic data for this compound as a chymotrypsin substrate is not widely reported in the literature. However, to provide a comparative context, the following table summarizes known kinetic parameters for other commonly used chymotrypsin substrates. Researchers should determine the specific values for Bzl-Ile-OMe experimentally.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | ~0.07 | ~193 | ~2.7 x 10⁶ |
| N-Acetyl-L-phenylalanine ethyl ester (APEE) | ~0.6 | ~170 | ~2.8 x 10⁵ |
| N-Acetyl-L-tryptophan ethyl ester (ATEE) | ~0.02 | ~46 | ~2.3 x 10⁶ |
| N-Acetyl-L-valine ethyl ester (AVEE) | ~27 | ~0.04 | ~1.5 |
| N-Acetyl-L-leucine methyl ester (ALME) | ~20 | ~1.3 | ~65 |
Note: These values are approximate and can vary depending on experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
1. Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-isoleucine methyl ester hydrochloride (this compound)
-
Tris-HCl buffer (e.g., 80 mM Tris-HCl, pH 7.8)
-
Calcium chloride (CaCl₂) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 mM)
-
Methanol (for substrate stock solution)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Preparation of Reagents
-
Tris-HCl Buffer (80 mM, pH 7.8): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.8 at 25°C with 1 M HCl.
-
Calcium Chloride Solution (2 M): Dissolve CaCl₂ in deionized water.
-
Substrate Stock Solution (e.g., 100 mM): Accurately weigh this compound and dissolve it in methanol. Note: The final concentration of methanol in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity.
-
Chymotrypsin Stock Solution (e.g., 1 mg/mL): Dissolve α-chymotrypsin in cold 1 mM HCl. The presence of calcium can enhance stability.[1] Store on ice. Prepare fresh dilutions for each experiment.
3. Assay Protocol for Determining Chymotrypsin Activity
This protocol is adapted from standard procedures for N-Benzoyl-L-tyrosine ethyl ester (BTEE).[3][4]
-
Set up the Spectrophotometer: Set the spectrophotometer to the predetermined optimal wavelength for detecting the product of Bzl-Ile-OMe hydrolysis (a wavelength scan of the product versus the substrate is recommended to determine this) and equilibrate the cuvette holder to 25°C.
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare the reaction mixture by adding the following in order:
-
Tris-HCl buffer (to a final concentration of ~40-80 mM)
-
CaCl₂ solution (to a final concentration of ~50 mM)
-
Deionized water to bring the volume to just under the final desired volume (e.g., 1 mL).
-
Add the desired volume of the Bzl-Ile-OMe stock solution to achieve the final substrate concentration. Mix gently by inverting the cuvette.
-
-
Equilibrate and Blank: Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C for 5 minutes. Record the baseline absorbance.
-
Initiate the Reaction: Add a small volume of the diluted chymotrypsin solution to the cuvette to initiate the reaction. The final enzyme concentration will depend on the activity and should be chosen to give a linear rate of absorbance change for at least the first few minutes.
-
Monitor the Reaction: Immediately after adding the enzyme, mix by inverting the cuvette and start recording the absorbance as a function of time for 3-5 minutes.
-
Calculate the Initial Rate: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA/min).
4. Protocol for Determining Kinetic Parameters (K_m and V_max)
-
Follow the general assay protocol described above.
-
Vary the final concentration of the Bzl-Ile-OMe substrate over a range that brackets the expected K_m value (e.g., 0.1 x K_m to 10 x K_m). A preliminary experiment with a wide range of substrate concentrations may be necessary to estimate the K_m.
-
Keep the enzyme concentration constant for all reactions.
-
Measure the initial velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m and V_max. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Important Consideration: Determination of the Molar Extinction Coefficient (ε)
To convert the rate of change in absorbance (ΔA/min) to the rate of product formation (moles/min), the molar extinction coefficient (ε) of the product (N-Benzoyl-L-isoleucine) at the measurement wavelength must be known. This can be determined by measuring the absorbance of known concentrations of the purified product under the same buffer conditions as the assay.
Visualizations
Caption: The catalytic cycle of chymotrypsin hydrolysis.
References
Application Notes: Bzl-Ile-Ome HCl in Fragment-Based Drug Discovery
To the Researcher: The compound "Bzl-Ile-Ome HCl" (N-Benzyl-Isoleucine methyl ester hydrochloride) is not commonly documented in scientific literature as a standard tool for Fragment-Based Drug Discovery (FBDD). Therefore, these application notes provide a generalized framework for how a fragment with similar chemical properties (an N-protected amino acid ester) would be utilized in a typical FBDD campaign. The protocols and data presented are representative of the FBDD process.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery has become a cornerstone in modern medicinal chemistry, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality binders to a biological target.[3][4] These initial "hits" are then optimized through structure-guided chemistry to develop potent, drug-like lead compounds.[1][5] The key advantage of FBDD lies in its ability to more effectively sample chemical space, often yielding leads with superior physicochemical properties.[6]
A fragment like this compound, a protected amino acid derivative, possesses characteristics suitable for an FBDD campaign: a defined three-dimensional structure, a molecular weight within the typical fragment range, and functional groups (ester, protected amine, hydrophobic side chain) that can be starting points for chemical elaboration.
Physicochemical Properties and Rationale for Use
Fragments used in FBDD are generally expected to adhere to the "Rule of Three":
-
Molecular weight ≤ 300 Da
-
cLogP ≤ 3
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
This compound serves as a representative fragment that can probe protein binding sites for key interactions, including hydrophobic interactions via its isobutyl and benzyl groups, and potential hydrogen bonding via its ester carbonyl.
Quantitative Data Summary
The following table summarizes exemplary data that would be generated during an FBDD campaign for a hypothetical fragment hit against a target protein, such as a kinase or protease.
| Parameter | Technique | Result | Interpretation |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 350 µM | Weak, but typical for an initial fragment hit, confirming direct binding. |
| Chemical Shift Perturbation (CSP) | 1H-15N HSQC NMR | Significant shifts in residues A, B, C | Identifies the binding site on the protein surface.[7][8] |
| Ligand Efficiency (LE) | Calculated | 0.32 kcal/mol per heavy atom | Indicates efficient binding, making it a promising starting point for optimization. |
| Solubility | Nephelometry | >1 mM in assay buffer | Sufficiently soluble for biophysical screening at high concentrations. |
Experimental Protocols
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind directly to a target protein immobilized on a sensor chip. SPR detects changes in mass on the sensor surface in real-time.[9][10]
Methodology:
-
Protein Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[11][12] High immobilization levels are crucial for detecting small fragment binding.[11]
-
Buffer Preparation: A suitable running buffer (e.g., PBS with 0.05% P20 and 2% DMSO) is prepared and degassed.[11] The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to avoid false positives.[9]
-
Fragment Preparation: A stock solution of this compound is prepared in 100% DMSO and then diluted into the running buffer to a final screening concentration (typically 100-500 µM).
-
Screening: The fragment solution is injected over the sensor surface. A reference flow cell (without protein or with an irrelevant protein) is used to subtract non-specific binding and bulk refractive index effects.
-
Data Analysis: Sensorgrams are analyzed for a response signal indicating binding. Hits are identified as fragments that produce a response significantly above the baseline noise.
Protocol 2: Hit Validation and Site Mapping by NMR Spectroscopy
Objective: To confirm the binding of fragment hits and map their binding location on the target protein using 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.[7][13]
Methodology:
-
Protein Preparation: Uniformly 15N-labeled target protein is expressed and purified. A typical NMR sample contains 50-100 µM of protein in an appropriate buffer.[14]
-
Reference Spectrum: A 2D 1H-15N HSQC spectrum of the protein alone is recorded. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair in the protein.[8]
-
Fragment Addition: The fragment (this compound) is titrated into the protein sample at a specific molar excess (e.g., 10-fold).[14]
-
HSQC Experiment: A second 1H-15N HSQC spectrum is recorded in the presence of the fragment.
-
Data Analysis: The two spectra are overlaid. Chemical Shift Perturbations (CSPs), where specific peaks have moved, indicate that the corresponding amino acids are in or near the fragment's binding site.[3][15] This provides crucial structural information for guiding the hit-to-lead optimization process.[16]
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To obtain a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the precise binding mode and key molecular interactions.[17]
Methodology:
-
Protein Crystallization: The target protein is crystallized using techniques like vapor diffusion.[18]
-
Fragment Soaking or Co-crystallization:
-
Soaking: Pre-existing protein crystals are transferred to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period of hours to days.[15]
-
Co-crystallization: The fragment is added to the protein solution before setting up the crystallization trial.
-
-
X-ray Diffraction Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source.[18][19] The resulting diffraction pattern is recorded.[20]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map.[17][20] The fragment is then modeled into the electron density at the binding site, and the entire complex structure is refined to high resolution.
-
Analysis: The final structure provides a detailed atomic-level view of how the fragment binds, guiding subsequent structure-based drug design efforts.[21]
Visualizations
Caption: General workflow of a Fragment-Based Drug Discovery campaign.
Caption: Key steps in an SPR experiment for fragment screening.
Caption: Strategies for optimizing an initial fragment hit into a lead compound.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 21. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
Troubleshooting & Optimization
Navigating the Challenges of Bzl-Ile-OMe HCl Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting solubility issues encountered with Bzl-Ile-OMe HCl (L-Isoleucine methyl ester hydrochloride) in organic solvents. This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental methodologies to assist researchers in achieving successful dissolution for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound, also known as L-Isoleucine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the amino acid L-isoleucine. As a salt, it possesses polar characteristics. Consequently, it is generally soluble in polar organic solvents. Specific quantitative data is limited, but existing information and data from similar compounds suggest good solubility in solvents like methanol and Dimethyl Sulfoxide (DMSO). It is also described as being generally soluble in ethanol.[1]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the common causes?
A2: Several factors can contribute to poor solubility of this compound:
-
Solvent Polarity: The principle of "like dissolves like" is crucial. This compound is a polar compound, and attempting to dissolve it in a nonpolar or weakly polar solvent will likely result in low solubility.
-
Presence of Moisture: The hygroscopic nature of the compound means it can absorb moisture from the atmosphere. This can affect its interaction with organic solvents.
-
Temperature: Solubility is often temperature-dependent. Insufficient temperature may limit the dissolution rate and extent.
-
pH of the Solution: Although less influential in anhydrous organic solvents compared to aqueous solutions, residual acidity or basicity can impact the ionization state and solubility of the hydrochloride salt.
Q3: Can I use a base to neutralize the hydrochloride and improve solubility in nonpolar solvents?
A3: Yes, this is a common strategy. The hydrochloride salt is more polar than its corresponding free base. By adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), you can neutralize the HCl salt to form the free amine (Bzl-Ile-OMe). This free amine is less polar and will exhibit significantly better solubility in nonpolar organic solvents like dichloromethane (DCM) or chloroform. However, it's important to consider the compatibility of the base and the resulting salt byproduct with your downstream application.
Troubleshooting Guide
Issue 1: this compound is not dissolving in a polar aprotic solvent (e.g., Acetonitrile, DMF).
-
Initial Steps:
-
Increase Temperature: Gently warm the mixture. A modest increase in temperature can significantly improve solubility.
-
Sonication: Use an ultrasonic bath to provide energy and break down solute agglomerates, facilitating dissolution.
-
Increase Agitation: Ensure vigorous stirring or vortexing to maximize the interaction between the solute and solvent.
-
-
Advanced Troubleshooting:
-
Co-solvent System: Consider adding a small percentage of a more polar solvent in which this compound is highly soluble, such as methanol or DMSO, to the primary solvent.
-
Check for Moisture: Ensure you are using anhydrous solvents and that the this compound has been properly stored in a desiccator.
-
Issue 2: The compound precipitates out of solution over time.
-
Possible Causes:
-
Supersaturation: The initial dissolution may have been achieved through heating, leading to a supersaturated solution that is unstable at room temperature.
-
Change in Solvent Composition: Evaporation of a more volatile and better co-solvent can lead to precipitation.
-
Reaction with Solvent or Impurities: Though less common, the compound could be reacting with impurities in the solvent.
-
-
Solutions:
-
Maintain Temperature: If your experiment allows, maintain the solution at the temperature required for complete dissolution.
-
Use a Different Solvent System: Select a solvent or solvent mixture in which the compound has higher intrinsic solubility at the desired working temperature.
-
Filter before Use: If a small amount of precipitate is acceptable for your application, you can filter the solution before use to remove the solid.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility (mg/mL) | Notes |
| Methanol | CH₃OH | Polar Protic | 50[2] | Readily soluble. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | >100 | Based on data for the similar compound L-tert-Leucine Methyl Ester Hydrochloride.[3] High solubility is expected. |
| Ethanol | C₂H₅OH | Polar Protic | Generally Soluble[1] | Quantitative data not readily available, but good solubility is expected. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | A good solvent for many polar compounds. |
| Acetonitrile | CH₃CN | Polar Aprotic | Moderately Soluble | May require heating or sonication for higher concentrations. |
| Chloroform | CHCl₃ | Weakly Polar | Slightly Soluble | Solubility is expected to be low. |
| Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar | Slightly Soluble | Similar to chloroform, solubility is limited. |
Note: The solubility values can be influenced by temperature, purity of the compound, and the presence of moisture.
Experimental Protocols
Protocol 1: Standard Method for Determining Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a specific organic solvent.
-
Preparation:
-
Ensure this compound is dried under vacuum to remove any residual moisture.
-
Use anhydrous grade organic solvents.
-
-
Procedure:
-
Add a pre-weighed excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
-
Evaporate the solvent from the supernatant completely under reduced pressure.
-
Weigh the remaining solid residue.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)
-
Protocol 2: Neutralization for Improved Solubility in Nonpolar Solvents
This protocol describes the in-situ generation of the free amine of Bzl-Ile-OMe for enhanced solubility in nonpolar organic solvents.
-
Reagents:
-
This compound
-
Anhydrous nonpolar organic solvent (e.g., Dichloromethane)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
-
Procedure:
-
Suspend this compound in the anhydrous nonpolar solvent.
-
Slowly add 1.1 equivalents of the organic base (TEA or DIPEA) to the suspension while stirring.
-
Continue stirring at room temperature. The suspension should gradually become a clear solution as the free amine is formed and dissolves. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may precipitate as a white solid.
-
If necessary, the salt byproduct can be removed by filtration.
-
Visualizations
Caption: A flowchart outlining the steps to troubleshoot the dissolution of this compound.
References
Technical Support Center: Bzl-Ile-OMe HCl in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using isoleucine derivatives, such as Bzl-Ile-OMe HCl, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating isoleucine methyl ester in peptide synthesis?
When incorporating isoleucine methyl ester, several side reactions can occur, leading to impurities and lower yields. The most prominent side reactions include:
-
Diketopiperazine (DKP) Formation: This is a primary degradation pathway, especially at the dipeptide stage. It involves an intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to the cleavage of the peptide from the resin.[1][2]
-
Racemization: The stereointegrity of the isoleucine residue can be compromised during the activation and coupling steps. This results in the formation of diastereomeric peptides, which can be difficult to separate from the desired product.[3][4][5]
-
Steric Hindrance: The bulky side chain of isoleucine can lead to incomplete or slow coupling reactions. This steric hindrance can be a significant challenge, particularly when coupling isoleucine to another sterically hindered amino acid.[6][7]
Q2: How can I minimize diketopiperazine formation?
Diketopiperazine formation is particularly prevalent when proline is one of the first two residues in the peptide sequence.[2] However, it can occur with other amino acids as well. To suppress this side reaction, consider the following strategies:
-
Choice of Protecting Groups: Utilizing N-tritylamino acids can help suppress DKP formation.[8]
-
Coupling Reagents: The use of specific coupling reagents, such as BOP reagent, has been shown to suppress diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis.[8]
-
Resin Selection: For Fmoc/tBu strategies, using 2-chlorotrityl chloride resin is recommended when the N-terminal amino acids are prone to DKP formation.[2]
-
In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can effectively suppress this side reaction.[2]
Q3: What factors contribute to the racemization of isoleucine during peptide synthesis, and how can it be prevented?
Racemization is a critical issue that can affect the biological activity of the final peptide. It primarily occurs during the activation of the carboxylic acid group of the amino acid.[3][5] Key factors and preventive measures include:
-
Coupling Reagents and Additives: The choice of coupling reagent is crucial. Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization.[9][10][11] For instance, the combination of DIC and HOBt is a well-established method to reduce racemization.[9]
-
Base: The type and amount of base used can influence the rate of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5][9]
-
Temperature: Performing coupling reactions at lower temperatures can help reduce the extent of racemization.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency or incomplete reaction | Steric hindrance from the bulky isoleucine side chain. | * Use a more potent coupling reagent like HATU or HBTU. * Increase the coupling time and/or temperature. * Consider using a pseudo-proline dipeptide to disrupt secondary structures that may exacerbate steric hindrance. |
| Presence of a major impurity with a mass corresponding to a cyclic dipeptide | Diketopiperazine (DKP) formation. | * If synthesizing a dipeptide, consider coupling the third amino acid before deprotecting the N-terminus of the second amino acid. * Switch to a 2-chlorotrityl chloride resin if using an Fmoc/tBu strategy.[2] * For Boc/Bzl synthesis, use in situ neutralization protocols.[2] |
| Appearance of diastereomeric impurities in HPLC analysis | Racemization of the isoleucine residue. | * Add a racemization suppressant like HOBt or Oxyma to the coupling reaction.[9][11] * Use a weaker base such as N-methylmorpholine (NMM) instead of DIPEA.[5][9] * Ensure the pre-activation time is not excessively long. |
| Peptide aggregation during synthesis | Formation of intermolecular hydrogen bonds, particularly in hydrophobic sequences. | * Switch to a solvent with better-solvating properties like N-methylpyrrolidone (NMP) or add DMSO.[2] * Incorporate chaotropic salts such as LiCl. * Utilize microwave-assisted peptide synthesis to disrupt aggregation.[2] |
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and synthetic strategy employed. The following table provides a general overview of the impact of different conditions on key side reactions.
| Side Reaction | Condition | Observed Effect | Reference |
| Racemization | Coupling Reagent: HATU/NMM | Increased racemization for Fmoc-L-His(Trt)-OH. | [10] |
| Racemization | Coupling Reagent: DIC/Oxyma | Negligible racemization for Fmoc-L-Cys(Trt)-OH. | [10] |
| Racemization | General Synthesis Cycle | Can be 0.4% or less per cycle with optimized methods. | [4] |
| Diketopiperazine Formation | N-terminal Amino Acid: Proline | Especially prevalent. | [2] |
| Diketopiperazine Formation | pH | Stable between pH 3 and 8; hydrolysis occurs at pH < 3 or > 8. | [12] |
Experimental Protocols
Protocol for Minimizing Racemization during Coupling
This protocol is designed for the manual coupling of an amino acid to a resin-bound peptide, with a focus on minimizing racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Ile-OH (or other protected isoleucine)
-
Coupling reagent (e.g., DIC)
-
Racemization suppressant (e.g., HOBt or Oxyma)
-
Solvent (e.g., DMF or NMP)
-
Base (e.g., NMM or DIPEA - use with caution)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in the synthesis solvent (e.g., DMF) for 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the protected isoleucine (3 equivalents relative to the resin loading) and the racemization suppressant (3 equivalents) in the synthesis solvent.
-
Add the coupling reagent (3 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
If required by the coupling chemistry, add the base (e.g., NMM, 6 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with the synthesis solvent (3 times), followed by DCM (3 times), and finally the synthesis solvent again (3 times).
-
Visualizations
Logical Relationship of Side Reactions and Mitigation Strategies
Caption: Mitigation of side reactions in isoleucine incorporation.
Experimental Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 9. bachem.com [bachem.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bzl-Ile-OMe HCl Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My L-isoleucine is not fully dissolving in methanol for the esterification step. What should I do?
A1: L-isoleucine has limited solubility in methanol at room temperature. Ensure you are using anhydrous methanol, as water can further decrease solubility. Gentle warming of the mixture can help improve dissolution before slowly adding the thionyl chloride or other esterification reagent at a controlled temperature (e.g., 0 °C).
Q2: The esterification of L-isoleucine to its methyl ester hydrochloride is slow or incomplete. How can I improve the reaction rate and yield?
A2: Incomplete esterification can be due to several factors:
-
Insufficient Reagent: Ensure at least two equivalents of the esterification reagent (e.g., thionyl chloride or trimethylchlorosilane) are used.
-
Reaction Time: While some protocols suggest room temperature for 12-24 hours, gentle reflux for a shorter period (e.g., 2-4 hours) can sometimes improve yields, though this should be monitored to avoid side reactions.[1]
-
Moisture: The presence of water can hydrolyze the reagents and the product. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing significant side product formation during the reductive amination of L-isoleucine methyl ester with benzaldehyde. What are the likely side products and how can I minimize them?
A3: Common side products in reductive amination include:
-
Over-alkylation: Formation of the tertiary amine. This can be minimized by using a controlled stoichiometry of the amine and aldehyde.
-
Reduction of the Aldehyde: The reducing agent can reduce benzaldehyde to benzyl alcohol. Using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), can mitigate this.[2] If using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[2]
-
Aldol Condensation: Self-condensation of the aldehyde can occur under certain conditions. Maintaining a neutral to slightly acidic pH can help to avoid this.
Q4: The purification of the final product, Bzl-Ile-OMe, is challenging. What is the recommended purification strategy?
A4: After the reductive amination, the reaction mixture will contain the product, unreacted starting materials, and byproducts. A typical workup involves:
-
Quenching the reaction carefully with water or a mild acid.
-
Extracting the product into an organic solvent like ethyl acetate.
-
Washing the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrating the solution under reduced pressure.
The crude product can then be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.[3]
Q5: How do I convert the purified N-benzyl-L-isoleucine methyl ester to its hydrochloride salt?
A5: To form the hydrochloride salt, dissolve the purified free base in a dry, non-polar solvent such as diethyl ether or ethyl acetate. Then, slowly bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.
Data Presentation
The following tables summarize typical reaction conditions for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and laboratory setup.
Table 1: Esterification of L-isoleucine to L-isoleucine methyl ester hydrochloride
| Parameter | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method |
| Solvent | Anhydrous Methanol | Anhydrous Methanol |
| Temperature | 0 °C to reflux | Room Temperature |
| Reaction Time | 2 - 12 hours | 12 - 24 hours[4] |
| Typical Yield | >95% | 90-98%[4] |
Table 2: Reductive Amination of L-isoleucine methyl ester with Benzaldehyde
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Solvent | Methanol, Ethanol | Dichloromethane (DCM), Dichloroethane (DCE)[2] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 70-90% | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of L-isoleucine methyl ester hydrochloride
-
Suspend L-isoleucine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is L-isoleucine methyl ester hydrochloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-benzyl-L-isoleucine methyl ester hydrochloride
-
Dissolve L-isoleucine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol.
-
Add benzaldehyde (1-1.2 equivalents) to the solution.
-
If necessary, add a mild acid catalyst, such as a few drops of acetic acid, to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate).
-
Dissolve the purified N-benzyl-L-isoleucine methyl ester in anhydrous diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bzl-ile-ome HCl Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Bzl-ile-ome HCl (L-Isoleucine methyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is the hydrochloride salt of the methyl ester of L-isoleucine. As a derivative of a chiral amino acid, its enantiomeric and chemical purity is critical in pharmaceutical applications and scientific research.[1][2] Impurities, including diastereomers or by-products from synthesis, can significantly impact its biological activity and safety profile.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
The most common and effective techniques for purifying peptide and amino acid derivatives like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).[2][3][4] Due to the chiral nature of isoleucine, Chiral Chromatography is often necessary to separate stereoisomers.[1][5]
Q3: What are the key differences between RP-HPLC and IEX for this purification?
| Feature | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) |
| Separation Principle | Based on hydrophobicity. | Based on the net charge of the molecule.[5] |
| Stationary Phase | Non-polar (e.g., C18, C8).[2][4] | Charged resin (cation or anion exchanger).[6] |
| Mobile Phase | A gradient of aqueous buffer and organic solvent (e.g., acetonitrile).[4] | Aqueous buffer with a salt or pH gradient.[6] |
| Typical Use Case | High-resolution purification to remove closely related impurities. | Often used as an initial capture or polishing step to remove charged impurities.[2] |
Q4: How do I choose the right column for my purification?
For RP-HPLC, a C18 column is a good starting point for small molecules like this compound. The choice between C18, C8, and C4 depends on the hydrophobicity of the compound and its impurities.[4] For IEX, since this compound is a hydrochloride salt with a primary amine, it will be positively charged at neutral to acidic pH, making a cation exchange resin suitable. For separating stereoisomers, a specialized chiral stationary phase (CSP) is required.[5][7]
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound.
Peak Shape Problems: Tailing and Fronting
Poor peak shape can compromise resolution and lead to inaccurate quantification.
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone interacting with the basic amine of this compound. 2. Column Overload: Injecting too much sample. 3. Column Degradation: Void at the column inlet or contaminated frit.[8] | 1. Mobile Phase Modification: Add a competing base like triethylamine (TEA) or use a lower pH mobile phase. Ensure adequate buffer capacity.[8] 2. Reduce Sample Load: Decrease the injection volume or sample concentration.[8] 3. Column Maintenance: Flush the column, replace the guard column, or replace the column if necessary.[8] |
| Peak Fronting | 1. Sample Overload: Injecting a highly concentrated sample.[9] 2. Incompatible Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase.[9] 3. Column Channeling: Poorly packed column bed.[10] | 1. Dilute the Sample: Reduce the concentration of the injected sample.[9] 2. Use Mobile Phase as Solvent: Dissolve the sample in the initial mobile phase whenever possible. 3. Replace the Column: If channeling is suspected, the column needs to be replaced.[10] |
Poor Resolution or No Separation
| Problem | Possible Causes | Suggested Solutions |
| Co-elution of Impurities | 1. Suboptimal Mobile Phase: The gradient is too steep, or the organic solvent is not providing the right selectivity. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for separating the target from its impurities. | 1. Optimize the Gradient: Decrease the gradient slope for better separation of closely eluting peaks. Try a different organic modifier (e.g., methanol instead of acetonitrile).[2] 2. Change the Column: Try a column with a different stationary phase (e.g., a different carbon chain length in RP-HPLC or a different ion-exchange resin). |
| Inability to Separate Stereoisomers | 1. Using an Achiral Column: Standard RP-HPLC or IEX columns will not separate enantiomers or diastereomers. 2. Suboptimal Chiral Method: Incorrect mobile phase or temperature for the chiral separation.[5] | 1. Use a Chiral Stationary Phase (CSP): Select a CSP known to be effective for amino acid derivatives.[1] 2. Method Development for Chiral Separation: Experiment with different mobile phase compositions (e.g., different alcohols, additives like acids or bases) and vary the column temperature, as this can significantly impact chiral recognition.[5] |
Experimental Protocols
General Sample Preparation for Chromatography
-
Dissolution: Dissolve the crude this compound in a suitable solvent. For RP-HPLC, this should ideally be the initial mobile phase. For IEX, use the equilibration buffer.
-
Clarification: Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could clog the column.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes (This should be optimized) |
| Flow Rate | 1.0 mL/min for an analytical column (e.g., 4.6 mm ID) |
| Detection | UV at 214 nm and 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Methodology:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and re-equilibrate.
-
Collect fractions containing the purified product and analyze for purity.
Protocol 2: Ion-Exchange Chromatography (IEX) - Cation Exchange
| Parameter | Recommended Condition |
| Column | Strong Cation Exchange (SCX) resin |
| Equilibration Buffer | 20 mM Phosphate Buffer, pH 3.0 |
| Elution Buffer | 20 mM Phosphate Buffer + 1 M NaCl, pH 3.0 |
| Gradient | 0-100% Elution Buffer over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
Methodology:
-
Equilibrate the SCX column with Equilibration Buffer until the pH and conductivity of the outlet match the inlet.
-
Load the sample, which should be dissolved in the Equilibration Buffer.
-
Wash the column with Equilibration Buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of the Elution Buffer.
-
Collect fractions and analyze for the presence of the target molecule.
-
The collected fractions will be high in salt and may require a subsequent desalting step (e.g., using RP-HPLC or size exclusion chromatography).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. polypeptide.com [polypeptide.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. conductscience.com [conductscience.com]
- 7. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Peptide Coupling Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Bzl-Ile-OMe HCl during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of this compound?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In the context of this compound, the L-isoleucine derivative can convert to a mixture of L-isoleucine and its diastereomer, D-allo-isoleucine. This is a significant concern in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of the D-allo-isoleucine diastereomer can lead to a loss of biological activity or altered pharmacological properties of the final peptide.
Q2: What are the main factors that contribute to the racemization of isoleucine derivatives during peptide coupling?
A2: The primary mechanism for racemization of amino acids during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1] The acidity of the α-proton of the activated amino acid is increased, and its abstraction by a base leads to the formation of this planar intermediate, which can be reprotonated from either side, leading to racemization. Key factors that influence this process include:
-
Coupling Reagents: Highly reactive coupling reagents can promote oxazolone formation.
-
Base: The type and amount of base used to neutralize the HCl salt and to facilitate the coupling reaction play a crucial role. Stronger and more sterically hindered bases can influence the rate of racemization.[2]
-
Reaction Temperature: Higher temperatures can increase the rate of racemization.
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can increase the risk of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: For amino acids prone to racemization like isoleucine, it is crucial to select coupling reagents known for their low racemization potential. Onium salt-based reagents are generally preferred over carbodiimides alone. Recommended coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high coupling efficiency and low racemization, especially when used with a mild base.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent with a good balance of reactivity and low racemization.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also effective in suppressing racemization.
The addition of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is highly recommended, especially when using carbodiimides like DCC or DIC, as they can significantly suppress racemization.[1][4]
Q4: What is the role of the base in the coupling reaction and which one should I choose?
A4: Since Bzl-Ile-OMe is provided as a hydrochloride salt, a base is required to neutralize it to the free amine before it can participate in the coupling reaction. Additionally, many coupling reagents require a base for the activation of the carboxylic acid. The choice of base is critical:
-
N-Methylmorpholine (NMM): A commonly used base with a pKa that is generally suitable for neutralizing the HCl salt and facilitating the coupling reaction with minimal racemization.[5]
-
Diisopropylethylamine (DIPEA): A more sterically hindered base that is also widely used. However, due to its stronger basicity, it may increase the risk of racemization in some cases. For sensitive couplings, a weaker base like NMM is often preferred.[2]
-
2,4,6-Collidine: A sterically hindered and weaker base that can be a good alternative to DIPEA or NMM in cases with a high risk of racemization.[5]
It is crucial to use the stoichiometric amount of base required for neutralization and activation, as excess base can significantly promote racemization.
Q5: How can I detect and quantify the racemization of my coupled product?
A5: The most common method for determining the extent of racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the desired L-L dipeptide from the undesired L-D diastereomer (containing D-allo-isoleucine). Other analytical techniques include:
-
Gas Chromatography (GC) on a chiral column: After derivatization of the hydrolyzed peptide.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: In some cases, diastereomers can be distinguished by NMR, potentially with the use of chiral shift reagents.
For quantitative analysis, a standard sample of the D-allo-isoleucine containing peptide is often required for calibration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant amount of D-allo-isoleucine diastereomer detected in the final product. | Inappropriate coupling reagent. | Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, in combination with an additive like HOBt or Oxyma Pure.[3] |
| Excessive or incorrect base used. | Use a weaker tertiary amine base like N-Methylmorpholine (NMM) instead of DIPEA.[2][5] Ensure you are using the correct stoichiometric amount of base (typically 1 equivalent to neutralize the HCl salt and 1-2 equivalents for the coupling reaction, depending on the reagent). | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, starting at 0°C and allowing it to slowly warm to room temperature. For microwave-assisted synthesis, lowering the coupling temperature can limit racemization.[6] | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the carboxylic acid before adding the this compound. Ideally, the activated species should be generated in situ. | |
| Low coupling efficiency leading to incomplete reaction. | Insufficiently active coupling reagent. | If using a carbodiimide alone, add HOBt or Oxyma Pure to increase the reaction rate and suppress racemization.[4] Consider switching to a more potent coupling reagent like HATU. |
| Steric hindrance. | Isoleucine is a β-branched amino acid, which can lead to slower coupling reactions. Increasing the reaction time slightly or using a more powerful coupling reagent might be necessary. However, be mindful that longer reaction times can increase the risk of racemization. | |
| Difficulty in purifying the desired peptide from the diastereomer. | Similar chromatographic behavior of diastereomers. | Optimize the chiral HPLC method by trying different chiral columns, mobile phases, and temperatures to achieve better separation. |
| If racemization cannot be completely avoided, consider enzymatic cleavage of the undesired diastereomer if a suitable enzyme is available. |
Data Presentation
Table 1: Comparison of Coupling Reagents and their General Racemization Potential
| Coupling Reagent | Additive | Typical Base | Racemization Potential |
| DCC/DIC | None | NMM/DIPEA | High |
| DCC/DIC | HOBt | NMM/DIPEA | Low |
| DCC/DIC | Oxyma Pure | NMM/DIPEA | Very Low |
| HBTU | HOBt (internal) | NMM/DIPEA | Low |
| HATU | HOAt (internal) | NMM/DIPEA | Very Low |
| PyBOP | None | NMM/DIPEA | Low |
Note: This table provides a general comparison. The actual extent of racemization can vary depending on the specific reaction conditions and substrates.
Table 2: Influence of Base on Racemization (Qualitative)
| Base | Steric Hindrance | Basicity | General Impact on Racemization |
| Triethylamine (TEA) | Low | High | High risk |
| Diisopropylethylamine (DIPEA) | High | High | Moderate to high risk |
| N-Methylmorpholine (NMM) | Low | Moderate | Low to moderate risk |
| 2,4,6-Collidine | High | Low | Low risk |
Note: For the coupling of this compound, NMM is often a good starting point to balance reactivity and minimize racemization.[5]
Experimental Protocols
Protocol 1: General Procedure for Coupling of an N-protected Amino Acid to this compound using HATU/NMM
-
Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add N-Methylmorpholine (NMM) (1.0 eq) to the solution and stir for 1-2 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NMM (1.0 eq) to the this compound solution to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.
-
Add the activated N-protected amino acid solution to the Bzl-Ile-OMe solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Racemization by Chiral HPLC
-
Sample Preparation: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours to cleave the amide bond and liberate the free isoleucine.
-
Derivatization (Optional but Recommended): Derivatize the hydrolyzed amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to facilitate separation and detection.
-
HPLC Conditions:
-
Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., C18 column after derivatization, or a specific chiral column like a PBr column).[7]
-
Mobile Phase: A suitable mobile phase, often a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid. The exact composition will need to be optimized for the specific column and derivatizing agent used.
-
Detection: UV detector set at a wavelength appropriate for the derivative used (e.g., 340 nm for Marfey's derivatives).
-
-
Quantification: Inject the derivatized sample and identify the peaks corresponding to L-isoleucine and D-allo-isoleucine by comparing their retention times with those of authentic standards. The percentage of racemization can be calculated from the peak areas.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing racemization during the coupling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
Bzl-ile-ome hcl stability in different buffer systems
Welcome to the technical support center for Bzl-ile-ome HCl (N-Benzyl-L-isoleucine methyl ester hydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffer solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester group. This reaction is catalyzed by both acidic and basic conditions, yielding N-Benzyl-L-isoleucine and methanol as the main degradation products. The rate of hydrolysis is highly dependent on the pH and temperature of the buffer system.
Q2: What is the expected stability of this compound in its solid form?
A2: When stored as a solid, this compound is generally stable. It is recommended to store the lyophilized powder at 2-8°C, protected from moisture. Under these conditions, the compound is expected to remain stable for an extended period.
Q3: Which buffer systems are recommended for formulating this compound?
A3: The choice of buffer system is critical and depends on the desired pH for your experiment. For optimal stability, it is generally advisable to use a buffer system that maintains a pH close to neutral (pH 6-7). Common buffer systems to consider include phosphate, citrate, and histidine buffers. However, the compatibility and stability should be experimentally verified for your specific application. It is important to avoid highly acidic or alkaline buffers to minimize hydrolysis.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products, primarily N-Benzyl-L-isoleucine.
Troubleshooting Guide
Issue 1: Rapid loss of this compound potency in my buffered solution.
-
Potential Cause: The pH of your buffer system may be too acidic or too alkaline, accelerating the hydrolysis of the methyl ester.
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution after the addition of this compound.
-
Consider using a buffer with a pH closer to neutral (pH 6-7).
-
Evaluate the stability in different buffer systems (e.g., phosphate vs. citrate) at your target pH.
-
If your experiment allows, consider lowering the temperature to slow down the degradation rate.
-
Issue 2: I am observing precipitation in my this compound solution.
-
Potential Cause: The solubility of this compound or its degradation product, N-Benzyl-L-isoleucine, may be exceeded in your chosen buffer system.
-
Troubleshooting Steps:
-
Confirm the solubility of this compound in your specific buffer.
-
Consider reducing the concentration of this compound.
-
The degradation product, N-Benzyl-L-isoleucine, may be less soluble than the parent compound. If significant degradation has occurred, this could lead to precipitation.
-
Evaluate the impact of ionic strength of the buffer on solubility.
-
Issue 3: My analytical results for this compound stability are inconsistent.
-
Potential Cause: Inconsistent sample handling, preparation, or analytical methodology can lead to variable results.
-
Troubleshooting Steps:
-
Ensure your HPLC method is validated for stability-indicating properties (i.e., it can resolve the parent compound from its degradants).
-
Standardize your sample preparation procedure, including dilution steps and the use of a consistent diluent.
-
Ensure accurate and consistent temperature control during the stability study.
-
Perform replicate injections to assess the precision of your analytical method.
-
Data Presentation: Stability of this compound in Different Buffer Systems
The following table provides a template for summarizing the stability data of this compound. The values presented are for illustrative purposes only and should be replaced with your experimental data.
| Buffer System | pH | Temperature (°C) | Initial Concentration (mg/mL) | % Recovery after 24h | % Recovery after 48h | % Recovery after 72h |
| 0.1 M Sodium Phosphate | 5.0 | 25 | 1.0 | 92.5 | 85.1 | 78.3 |
| 0.1 M Sodium Phosphate | 7.0 | 25 | 1.0 | 98.2 | 96.5 | 94.8 |
| 0.1 M Sodium Phosphate | 8.0 | 25 | 1.0 | 90.3 | 81.2 | 72.5 |
| 0.1 M Sodium Citrate | 5.0 | 25 | 1.0 | 93.1 | 86.4 | 79.8 |
| 0.1 M Sodium Citrate | 6.0 | 25 | 1.0 | 97.5 | 95.2 | 93.1 |
| 0.1 M Histidine | 6.5 | 25 | 1.0 | 98.0 | 96.1 | 94.2 |
Experimental Protocols
Protocol 1: Stability Study of this compound in Various Buffer Systems
Objective: To evaluate the stability of this compound in different buffer systems at a controlled temperature.
Materials:
-
This compound
-
Sodium Phosphate (monobasic and dibasic)
-
Citric Acid and Sodium Citrate
-
L-Histidine
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
Methodology:
-
Buffer Preparation:
-
Prepare 0.1 M stock solutions of sodium phosphate, sodium citrate, and histidine buffers.
-
Adjust the pH of each buffer to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0) using HCl or NaOH.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in each buffer to achieve a final concentration of 1.0 mg/mL.
-
Filter the solutions through a 0.22 µm filter.
-
-
Stability Study:
-
Transfer aliquots of each sample solution into sealed vials.
-
Store the vials at a constant temperature (e.g., 25°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Dilute the sample with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each buffer system.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its primary hydrolysis degradant.
Suggested HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to generate degradation products and demonstrate that the method can resolve this compound from all potential degradants.
-
Linearity, Accuracy, and Precision: Evaluate the method over a range of concentrations to establish its quantitative performance.
Visualizations
Caption: Workflow for assessing the stability of this compound in different buffer systems.
Caption: The primary degradation of this compound proceeds via hydrolysis of the methyl ester.
Technical Support Center: Bzl-ile-ome HCl Cleavage from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of Bzl-ile-ome HCl from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or incomplete cleavage of Bzl-ile-ome from the resin?
Low yield or incomplete cleavage are frequent issues in solid-phase peptide synthesis. Several factors can contribute to this problem:
-
Insufficient Reagent Volume: The volume of the cleavage cocktail may be inadequate to swell the resin and fully immerse the peptide-resin beads. Ensure enough cocktail is used to cover the resin, typically 10-25 mL per gram of resin.[1]
-
Suboptimal Cleavage Time: While many peptides cleave within two hours, some require longer reaction times for complete removal from the resin and deprotection of side chains.[2] It is advisable to perform a trial cleavage and monitor the progress over time using HPLC.
-
Inefficient Scavengers: Reactive cationic species generated during cleavage can re-attach to the peptide or cause other side reactions, reducing the yield of the desired product. The choice and concentration of scavengers are critical.[1]
-
Poor Quality Reagents: The use of old or poor-quality trifluoroacetic acid (TFA) or scavengers can lead to a host of problems, including incomplete cleavage and formation of byproducts.[2][3] Always use fresh, high-quality reagents.[2]
-
Moisture Contamination: The presence of water in the peptide-resin can interfere with the cleavage reaction. It is crucial to thoroughly dry the resin before adding the cleavage cocktail.[4]
Q2: How can I determine if the cleavage of Bzl-ile-ome is incomplete?
If you suspect incomplete cleavage, you can perform the following steps:
-
After the initial cleavage and filtration, wash the resin with a small amount of fresh cleavage cocktail or TFA and analyze this wash separately.[2]
-
Thoroughly wash the resin with dichloromethane (DCM) and dry it under a vacuum.[2]
-
Perform a second cleavage reaction on the same resin with fresh reagents.[3]
-
Analyze the product from the second cleavage by HPLC or mass spectrometry to see if a significant amount of the desired product is recovered.
Q3: What are the recommended scavengers for the cleavage of a simple N-terminally protected amino acid like Bzl-ile-ome?
For a simple protected amino acid, the primary concern is scavenging the carbocations generated from the resin linker and any potential side-chain protecting groups (though in this case, the benzyl group on the amine is the protecting group). While Bzl-ile-ome itself does not have highly nucleophilic side chains like Tryptophan, Methionine, or Cysteine, the use of scavengers is still good practice to prevent re-attachment to the resin.
A standard and effective scavenger cocktail for most sequences is a mixture of triisopropylsilane (TIS) and water in TFA.[1] TIS is an excellent scavenger for carbocations.
Q4: I am not getting any precipitate after adding cold ether. What should I do?
Failure to precipitate the cleaved product in cold ether can be due to several reasons:
-
Low Product Concentration: If the yield is very low, there may not be enough product to form a visible precipitate.
-
Product Solubility in Ether: While uncommon, some peptides or protected amino acids might have some solubility in ether, especially if they are short and have protecting groups that increase their hydrophobicity.
-
Incomplete Cleavage: As discussed, if the cleavage failed, there will be no product in the TFA solution to precipitate.
Troubleshooting Steps:
-
Concentrate the TFA: Under a gentle stream of nitrogen, carefully evaporate most of the TFA until you have a small volume (1-2 mL) remaining.[3] Then, try adding cold ether again.
-
Increase Ether Volume: Use a larger volume of cold ether to increase the chances of precipitation.
-
Incubate at Low Temperature: After adding ether, store the mixture at -20°C or in a dry ice/acetone bath to maximize precipitation.[2] Some suggest an overnight incubation at 4°C.[5]
-
Verify Cleavage: If precipitation still fails, it is crucial to re-evaluate if the cleavage was successful in the first place by re-cleaving the resin.[3]
Cleavage Cocktail Data
The choice of cleavage cocktail is critical for successful cleavage and to minimize side reactions. The composition of the cocktail, particularly the scavengers, depends on the amino acid composition of the peptide. For Bzl-ile-ome, a simple cocktail is likely sufficient, but for more complex peptides, a more robust scavenger mixture is necessary. The following table summarizes common TFA-based cleavage cocktails.
| Reagent Cocktail | Composition (v/v/v) | Target Amino Acids & Applications | Reference(s) |
| Standard | 95% TFA / 2.5% TIS / 2.5% Water | General purpose, suitable for most sequences without sensitive residues. | [1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A "universal" cocktail for peptides with sensitive residues like Cys, Met, Tyr, and Trp. | [1] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Recommended for peptides containing Arg(Mtr/Pmc), Cys, His, Met, and Trp. Can give higher cleavage yields but is highly noxious. | [2] |
| Two-Stage Cleavage | 1. TFA/TIS/H2O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min2. Add TFA to 80% and react for 150 min | Optimized to mitigate S-t-butylation of Cysteine. | [6] |
Experimental Protocol: TFA Cleavage of Bzl-ile-ome from Resin
This protocol outlines a standard procedure for cleaving Bzl-ile-ome from a solid-phase resin using a TFA-based cocktail.
Materials:
-
Dried Bzl-ile-ome-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)
-
Filtration apparatus (sintered glass funnel)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Product Isolation:
-
Filter the resin from the TFA solution using a sintered glass funnel.
-
Wash the resin twice with a small volume of fresh TFA to ensure all the cleaved product is collected.
-
Combine the filtrates.
-
-
Precipitation:
-
In a separate centrifuge tube, add a 10-fold volume of cold (-20°C) diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the this compound should form.
-
If no precipitate forms, refer to the troubleshooting FAQ section.
-
-
Product Collection and Washing:
-
Centrifuge the ether suspension to pellet the precipitate.
-
Carefully decant the ether.
-
Wash the pellet at least three times with cold ether to remove residual scavengers and other impurities.[2] After each wash, centrifuge and decant the ether.
-
-
Drying:
-
After the final wash, dry the white solid product under a high vacuum to remove any remaining ether.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the cleavage of this compound from the resin.
A flowchart for troubleshooting common issues in this compound cleavage.
References
Technical Support Center: Synthesis of N-Benzyl-L-isoleucine Methyl Ester HCl (Bzl-Ile-OMe HCl)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of N-Benzyl-L-isoleucine Methyl Ester Hydrochloride. It includes frequently asked questions, a troubleshooting guide, comparative data on synthetic methods, detailed experimental protocols, and workflow diagrams to improve experimental efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare Bzl-Ile-OMe HCl?
A1: The synthesis typically involves two key transformations: N-benzylation of the primary amine of L-isoleucine and esterification of the carboxylic acid. These can be performed in different orders. The most common route involves N-benzylation via reductive amination of L-isoleucine with benzaldehyde, followed by esterification of the resulting N-benzyl-L-isoleucine using methanol with thionyl chloride (SOCl₂) or an acid catalyst.
Q2: I am seeing low yields in my N-benzylation step. What are the common causes?
A2: Low yields in N-benzylation (reductive amination) can stem from several factors:
-
Inefficient Imine Formation: The initial condensation of isoleucine and benzaldehyde to form the Schiff base (imine) is an equilibrium process. Ensure water is effectively removed if the reaction conditions require it.
-
Reducing Agent Activity: The activity of the reducing agent (e.g., NaBH₄, NaBH₃CN) can be compromised by moisture or age. Use fresh, high-quality reagents.
-
Over-alkylation: While less common for primary amines in a single step, harsh conditions could potentially lead to side products.
-
pH Control: The pH of the reaction is critical for reductive amination. Optimal pH is typically between 6 and 9 to ensure the amine is nucleophilic enough to attack the aldehyde carbonyl.
Q3: Which esterification method is most suitable for N-benzyl-L-isoleucine?
A3: The thionyl chloride method is highly effective and widely used for converting amino acids to their methyl ester hydrochlorides.[1][2] It proceeds under mild conditions and the byproducts (SO₂ and HCl) are gaseous, simplifying workup.[2] Alternatively, Fischer-Speier esterification, which involves refluxing the amino acid in methanol with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TsOH), is also a viable method.[3][4][5]
Q4: How can I minimize the risk of racemization during synthesis?
A4: Racemization is a significant concern, particularly with high temperatures or harsh basic/acidic conditions.[5]
-
For Fischer-Speier esterification, using solvents with lower boiling points for azeotropic water removal (like cyclohexane instead of toluene) can reduce racemization by keeping the reaction temperature lower.[4][5]
-
When using thionyl chloride, adding it slowly at a low temperature (e.g., 0°C or below) before allowing the reaction to warm to room temperature can prevent side reactions and racemization.[2]
-
Base-mediated reactions should be performed at the lowest effective temperature with careful monitoring.
Q5: What is the best way to monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane blends) to resolve the starting material, intermediate, and product. Staining with ninhydrin is useful for visualizing the primary amine of the starting L-isoleucine, which should disappear upon successful N-benzylation. A UV lamp can be used to visualize the benzyl group-containing compounds.
Q6: My final product is difficult to purify and crystallize. What are some tips?
A6: this compound is a salt, which can sometimes be challenging to handle.
-
Work-up: Ensure the work-up procedure effectively removes unreacted reagents and byproducts. Acid-base extractions are crucial.
-
Solvent Removal: After the reaction and work-up, ensure all solvents are thoroughly removed under reduced pressure, as residual solvents can inhibit crystallization.
-
Crystallization: The hydrochloride salt can often be precipitated or recrystallized from a non-polar solvent system, such as diethyl ether or a mixture of ethyl acetate and hexane. Adding a small amount of HCl in ether can sometimes facilitate the precipitation of the final hydrochloride salt if the free base is isolated first.
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate the general synthetic pathway and a troubleshooting workflow for low yield issues.
Caption: General reaction scheme for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing low yield issues.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No reaction in N-benzylation step (only L-isoleucine visible on TLC) | 1. Inactive reducing agent (e.g., NaBH₄).2. Incorrect pH for imine formation.3. Low quality or degraded benzaldehyde. | 1. Use fresh, anhydrous sodium borohydride.2. Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) to facilitate nucleophilic attack.3. Use freshly distilled or recently purchased benzaldehyde. |
| Multiple spots on TLC after N-benzylation | 1. Incomplete reaction (starting material remains).2. Formation of over-benzylated (dibenzyl) product.3. Impurities in starting materials. | 1. Increase reaction time or temperature moderately. Add a second portion of the reducing agent.2. Use a controlled stoichiometry (1.0-1.1 equivalents) of benzaldehyde.3. Check the purity of L-isoleucine and benzaldehyde before starting. |
| Low yield after esterification with SOCl₂ | 1. Thionyl chloride was added too quickly or at too high a temperature, causing degradation.2. Methanol was not anhydrous, leading to hydrolysis of SOCl₂.3. Incomplete reaction. | 1. Add thionyl chloride dropwise to the methanol solution at a low temperature (-10°C to 0°C).[2]2. Use dry, anhydrous methanol.3. Allow the reaction to stir for a sufficient time (e.g., 12-24 hours) at room temperature.[1] |
| Product appears as an oil instead of a solid | 1. Presence of impurities.2. Residual solvent (e.g., methanol, ethyl acetate).3. Product is the free base, which may have a lower melting point. | 1. Purify the crude product via column chromatography before final salt formation.2. Dry the product thoroughly under high vacuum.3. Triturate the oil with cold diethyl ether or hexane. If it remains an oil, dissolve in a minimal amount of solvent and add ethereal HCl to precipitate the hydrochloride salt. |
| Significant Racemization Detected (e.g., by chiral HPLC) | 1. Reaction temperature was too high during esterification.2. Use of strong base during work-up. | 1. Maintain low temperatures during reagent addition and avoid prolonged heating, especially when using methods prone to racemization like high-temperature Fischer esterification.[5]2. Avoid using strong bases like NaOH for extended periods. Use a milder base like NaHCO₃ for extractions. |
Comparison of Synthetic Methods
Table 1: N-Benzylation Methods
| Method | Reagents & Conditions | Typical Yield | Pros | Cons |
| Reductive Amination | Benzaldehyde, NaBH₄ or NaBH₃CN, Methanol, pH 6-9 | Good to Excellent | High selectivity for mono-benzylation; mild conditions.[6] | Requires careful pH control; imine formation can be slow. |
| Direct Alkylation | Benzyl bromide (BnBr), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Moderate to Good | Simple one-step procedure. | Risk of over-alkylation (N,N-dibenzylation); risk of O-alkylation of the carboxylate; requires protection of the carboxylic acid first. |
Table 2: Esterification Methods
| Method | Reagents & Conditions | Typical Yield | Pros | Cons |
| Thionyl Chloride | SOCl₂, Methanol; 0°C to RT | Excellent | High yields; forms the HCl salt directly; byproducts are gaseous, simplifying work-up.[1][2] | SOCl₂ is corrosive and moisture-sensitive; requires careful handling in a fume hood. |
| Fischer-Speier (Acid Catalysis) | Methanol, H₂SO₄ or p-TsOH (catalytic), Reflux | Good | Inexpensive reagents; simple procedure. | Requires elevated temperatures which can risk racemization; reaction is an equilibrium and requires removal of water for high conversion.[4][5] |
| Trimethylchlorosilane (TMSCl) | TMSCl, Methanol; RT | Good to Excellent | Very mild reaction conditions (room temperature); simple workup.[1] | TMSCl is moisture-sensitive; may require stoichiometric amounts of the reagent.[1] |
Detailed Experimental Protocols
Protocol 1: Reductive Amination followed by Thionyl Chloride Esterification
Step A: Synthesis of N-Benzyl-L-isoleucine
-
Dissolution: In a round-bottom flask, suspend L-isoleucine (1.0 eq) in methanol.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or adjust the pH to ~9 with an aqueous solution of NaOH.
-
Aldehyde Addition: Add benzaldehyde (1.1 eq) to the suspension and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the flask to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC until the L-isoleucine spot (ninhydrin-positive) has disappeared.
-
Work-up:
-
Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~2 to destroy excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point of N-benzyl-L-isoleucine (approx. pH 6) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Step B: Synthesis of N-Benzyl-L-isoleucine Methyl Ester HCl (this compound)
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol. Cool the flask to -10°C using an ice-salt bath.
-
SOCl₂ Addition: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise via the dropping funnel to the cold methanol, maintaining the temperature below 0°C.
-
Amino Acid Addition: Once the SOCl₂ addition is complete, add the N-Benzyl-L-isoleucine (from Step A, 1.0 eq) portion-wise to the cold solution.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight. A clear solution should form as the reaction progresses.
-
Isolation:
-
After the reaction is complete (monitored by TLC), remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil is the desired hydrochloride salt.
-
To purify, triturate the crude product with cold diethyl ether. Filter the resulting white solid, wash with more cold diethyl ether, and dry under high vacuum to yield pure this compound.
-
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Bzl-ile-ome hcl handling and safety precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Bzl-Ile-OMe HCl (N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a derivative of the amino acid isoleucine.[1][2] It is primarily used in chemical synthesis, particularly in peptide chemistry and as a building block in the development of new pharmaceutical compounds.
Q2: What are the primary hazards associated with this compound?
A2: Like many hydrochloride salts of amino acid esters, this compound is expected to be an irritant to the eyes, skin, and respiratory tract.[3][4] Inhalation of dust or direct contact with the skin or eyes should be avoided.[3] Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][5]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: It is crucial to wear appropriate personal protective equipment to prevent exposure. This includes splash goggles or a face shield, a full suit or lab coat, boots, and chemical-resistant gloves.[6][7] For operations that may generate dust, a dust respirator or a self-contained breathing apparatus should be used.[6]
Q4: How should I store this compound?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] It is recommended to store it under an inert atmosphere, such as nitrogen, and to protect it from moisture.[3][5] The recommended storage temperature is typically between 2-8°C.[8]
Q5: What should I do in case of a spill?
A5: For a small spill, use appropriate tools to carefully sweep up the material and place it into a convenient waste disposal container.[6] For a large spill, use a shovel for containment and disposal.[6] In both scenarios, avoid generating dust.[3][5] Ensure adequate ventilation and wear the appropriate PPE during cleanup.
Q6: What is the proper procedure for disposing of this compound waste?
A6: Dispose of waste material in accordance with local, regional, and national regulations.[7] Empty containers may retain product residue and should be treated as hazardous waste.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has become discolored or clumped. | Moisture absorption. | The compound is hygroscopic. Ensure it is stored in a tightly sealed container with a desiccant. Protect from moisture and store under an inert atmosphere if possible.[3][5] |
| Difficulty achieving complete dissolution in a solvent. | Incorrect solvent choice or insufficient mixing. | Refer to the product's certificate of analysis for solubility information. Use appropriate solvents and ensure vigorous mixing or sonication to aid dissolution. |
| Inconsistent reaction yields. | Impurities in the starting material or incomplete deprotonation. | Ensure the purity of your this compound. For reactions requiring the free amine, ensure complete deprotonation of the hydrochloride salt using a suitable base.[11][12] |
| Eye, skin, or respiratory irritation during handling. | Inadequate personal protective equipment (PPE) or poor ventilation. | Always handle the compound in a well-ventilated area or a fume hood.[3][7] Ensure you are wearing the correct PPE, including eye protection, gloves, and a lab coat.[6][7] If dust is generated, use a respirator.[6] |
Safety and Handling Data
| Parameter | Information | Source |
| Chemical Formula | C₁₄H₂₁NO₂·HCl | [8] |
| Molecular Weight | 271.78 g/mol | [8] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | 2-8°C | [8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas | [3][5] |
Experimental Protocols
General Protocol for the Deprotonation of this compound to Yield the Free Amine
This protocol describes a common procedure to obtain the free amino acid ester from its hydrochloride salt, which is often a necessary step before its use in peptide synthesis or other reactions.[11]
Materials:
-
This compound
-
A suitable organic solvent (e.g., dichloromethane (DCM), diethyl ether, or chloroform)[11]
-
A mild aqueous basic solution (e.g., saturated sodium bicarbonate or a 10% solution of potassium carbonate) or an organic base like triethylamine (TEA).[11]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in the chosen organic solvent in a round-bottom flask.
-
Transfer the solution to a separatory funnel.
-
Slowly add the aqueous basic solution to the separatory funnel. Swirl gently and then stopper and shake, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the salt byproducts.
-
Drain the lower organic layer. If DCM or chloroform is used, this will be the bottom layer. If diethyl ether is used, it will be the top layer.
-
Wash the organic layer two to three more times with the basic solution, followed by a wash with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to yield the free amine of Bzl-Ile-OMe as an oil or solid.
Visualizations
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: A generalized experimental workflow for the deprotonation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.no [fishersci.no]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. Bot Detection [iris-biotech.de]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bzl-Ile-OMe HCl and Boc-Ile-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups and amino acid derivatives is paramount to achieving high yields and purity. This guide provides a detailed comparison of two isoleucine derivatives: Bzl-Ile-OMe HCl and Boc-Ile-OMe. While both are utilized in peptide synthesis, they serve fundamentally different roles due to the nature of their protecting groups. This guide will clarify their distinct applications and compare the broader strategies they represent: the use of a benzyl (Bzl) group versus a tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of isoleucine.
Understanding the Key Distinction: Nα-Protection vs. Side-Chain Protection
It is crucial to first understand the typical roles of this compound and Boc-Ile-OMe in peptide synthesis.
-
Boc-Ile-OMe : In this derivative, the tert-butyloxycarbonyl (Boc) group protects the α-amino (Nα) group of the isoleucine methyl ester. This makes it a ready-to-use building block for the stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl strategy. The Boc group is considered a temporary protecting group as it is removed at each cycle of amino acid addition.
-
This compound : The nomenclature "Benzyl-L-isoleucine methyl ester hydrochloride" typically indicates that the benzyl (Bzl) group is attached to the side chain of isoleucine, and the Nα-amino group is unprotected , present as a hydrochloride salt. In the context of the common Boc/Bzl and Fmoc/tBu strategies, this derivative would not be used directly for peptide chain elongation as the Nα-amino group is not protected. However, for the purpose of this comparison, we will consider the less common strategy where the Nα-amino group is protected by a Benzyl group (Nα-Bzl-Ile-OMe) . This allows for a direct comparison of the Bzl and Boc groups as temporary Nα-protecting groups.
Therefore, this guide will compare the Nα-Boc strategy (using Boc-Ile-OMe or Boc-Ile-OH) with the Nα-Bzl strategy (using a hypothetical Nα-Bzl-Ile-OMe) for the incorporation of isoleucine into a peptide chain.
Performance Comparison: Nα-Boc vs. Nα-Bzl for Isoleucine Incorporation
The choice between an Nα-Boc and an Nα-Bzl protecting group for isoleucine has significant implications for the overall peptide synthesis strategy, affecting coupling efficiency, racemization risk, and deprotection conditions.
| Parameter | Nα-Boc Strategy (using Boc-Ile-OMe) | Nα-Bzl Strategy (using Nα-Bzl-Ile-OMe) | Key Considerations |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Benzyl (Bzl) | The chemical nature of the protecting group dictates the deprotection method and orthogonality. |
| Deprotection Condition | Acid-labile: Typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][2]. | Catalytic Transfer Hydrogenation: e.g., Palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate or formic acid[3][4][5]. | Boc deprotection is fast and simple but uses a strong acid. Bzl deprotection is milder to the peptide backbone but requires a catalyst that needs to be filtered off. |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bzl, Cbz) protecting groups. Not orthogonal to other acid-labile side-chain protecting groups (e.g., tBu, Trt) if not carefully selected. | Orthogonal to acid-labile (Boc, tBu, Trt) and base-labile (Fmoc) protecting groups. | The Nα-Bzl strategy offers excellent orthogonality, allowing for the use of both acid- and base-labile side-chain protecting groups. |
| Coupling Efficiency | Generally high, but can be challenging for sterically hindered amino acids like isoleucine[6]. Double coupling may be required. | Potentially lower due to the steric hindrance of the Nα-benzyl group. May require more potent coupling reagents or longer reaction times[7]. | The bulky nature of both protecting groups can affect the kinetics of the coupling reaction. |
| Racemization Risk | Isoleucine is prone to racemization, and the risk is influenced by the coupling method and base used[8][9]. The use of additives like HOBt or Oxyma is recommended to suppress racemization[10]. | The risk of racemization is also present and dependent on activation method. The Nα-Bzl group itself does not inherently prevent racemization more than Boc. | Racemization of isoleucine leads to the formation of the diastereomer alloisoleucine, which can be difficult to separate from the desired peptide. |
| Side Reactions | Acid-catalyzed side reactions can occur with prolonged TFA exposure[11]. Premature removal of some acid-sensitive side-chain protecting groups is a possibility[12]. | Incomplete deprotection can lead to N-benzylated peptide impurities. The catalyst may need to be carefully removed to avoid contamination of the final peptide. | Each strategy has its own set of potential side reactions that need to be considered and mitigated. |
| Overall Strategy | Part of the well-established Boc/Bzl SPPS strategy, where Boc is the temporary Nα-protecting group and Bzl-based groups are used for "permanent" side-chain protection, removed at the final cleavage step with strong acids like HF[2]. | A less common approach for stepwise synthesis. Offers orthogonality but the deprotection step is less convenient for automated solid-phase synthesis compared to the simple liquid addition and draining in Boc-SPPS. | The choice of Nα-protecting group dictates the entire synthetic strategy, including the choice of resin and side-chain protecting groups. |
Experimental Protocols
Below are detailed experimental protocols for the incorporation of an isoleucine residue using both the Nα-Boc and a hypothetical Nα-Bzl strategy in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Isoleucine using Boc-Ile-OH in Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-L-isoleucine to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-L-Isoleucine (Boc-Ile-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt) (optional, often included in HBTU)
-
Kaiser test kit for monitoring the completion of the coupling reaction
2. Boc Deprotection:
-
Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM (10 mL/g of resin).
-
Agitate the mixture for 20-30 minutes[13].
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with DMF (3 x 10 mL/g).
3. Neutralization:
-
Add a solution of 10% DIPEA in DMF (10 mL/g of resin) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL/g).
4. Coupling of Boc-Ile-OH:
-
In a separate vessel, dissolve Boc-Ile-OH (3 equivalents relative to the resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated Boc-Ile-OH solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
-
Dry the resin under vacuum.
Protocol 2: Incorporation of Isoleucine using Nα-Bzl-Ile-OH
This protocol describes a single coupling cycle using a hypothetical Nα-Bzl-L-isoleucine.
1. Materials:
-
Peptide-resin with a free N-terminal amino group
-
Nα-Bzl-L-Isoleucine (Nα-Bzl-Ile-OH)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
-
Methanol (MeOH)
-
Coupling reagent (e.g., HBTU)
-
DIPEA
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄)
-
Kaiser test kit
2. Nα-Bzl Deprotection (Catalytic Transfer Hydrogenation):
-
Swell the peptide-resin in a mixture of DMF/MeOH (1:1).
-
Drain the solvent.
-
Add a solution of ammonium formate (5 equivalents relative to the resin substitution) in DMF/MeOH (1:1) to the resin[3].
-
Add 10% Pd/C catalyst (0.2 equivalents by weight relative to the resin).
-
Agitate the mixture under a nitrogen atmosphere at 40-50°C for 2-4 hours.
-
Monitor the reaction by taking a small sample of resin, washing it thoroughly, and performing a test for the presence of the Bzl group (e.g., by cleaving a small amount and analyzing by mass spectrometry).
-
Once the deprotection is complete, filter the reaction mixture to remove the catalyst. This step can be challenging in solid-phase synthesis and may require specialized reaction vessels with frits that can retain the catalyst while allowing the resin to be washed.
-
Wash the resin thoroughly with DMF/MeOH, followed by DMF and DCM to remove all traces of the catalyst and reagents.
3. Coupling of Nα-Bzl-Ile-OH:
-
Follow the same coupling procedure as described in Protocol 1, Step 4, using Nα-Bzl-Ile-OH instead of Boc-Ile-OH.
Visualizing the Workflow and Chemical Structures
The following diagrams, generated using Graphviz, illustrate the chemical structures and the workflows described above.
Chemical Structures
Caption: Chemical structures of Boc-Ile-OMe and this compound.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.
Deprotection Schemes
Caption: Deprotection pathways for Nα-Boc and Nα-Bzl protecting groups.
Conclusion
-
The Nα-Boc strategy is well-established, with a vast body of literature and optimized protocols. Its primary drawback is the repeated use of strong acid for deprotection, which can be detrimental to sensitive peptides.
-
The Nα-Bzl strategy offers the advantage of excellent orthogonality, as the deprotection via catalytic transfer hydrogenation is compatible with both acid- and base-labile side-chain protecting groups. However, this strategy is less common for stepwise SPPS due to the practical challenges of using a heterogeneous catalyst in a solid-phase system and the potential for catalyst poisoning.
For most standard peptide synthesis applications, the Nα-Boc strategy is the more practical and widely adopted choice . The Nα-Bzl strategy may find utility in specific cases where its unique orthogonality is required, for instance, in the synthesis of complex peptides with a variety of sensitive functional groups where neither acidic nor basic deprotection of the Nα-group is desirable. The choice between these strategies should be made based on the specific requirements of the target peptide, the available laboratory equipment, and the desired overall synthetic scheme.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
Purity Analysis of Bzl-Ile-OMe HCl by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of peptides and peptidomimetics. Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a commonly used protected amino acid derivative. This guide provides a comprehensive comparison of its purity analysis by High-Performance Liquid Chromatography (HPLC) with alternative protected isoleucine derivatives, supported by detailed experimental protocols and data.
Comparison with Alternative Protected Isoleucine Derivatives
The choice of a protecting group strategy is fundamental in peptide synthesis, directly impacting the purity of the final product. This compound, with its benzyl protection on the amino group, is a classical choice. However, alternatives like Boc-Ile-OMe HCl and Fmoc-Ile-OMe HCl are prevalent in modern solid-phase peptide synthesis (SPPS).
| Parameter | This compound | Boc-Ile-OMe HCl | Fmoc-Ile-OMe HCl |
| Typical Purity (by HPLC) | ≥ 99% | ≥ 99% | ≥ 99% |
| Common Impurities | Unprotected Ile-OMe, Dibenzylated products, Benzyl alcohol, Benzaldehyde | Unprotected Ile-OMe, t-Butanol, Isobutylene, Boc-anhydride | Unprotected Ile-OMe, Dibenzofulvene, Piperidine adducts |
| Deprotection Conditions | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Base treatment (e.g., Piperidine) |
| Compatibility | Solution-phase synthesis, some older solid-phase methods | Boc-based Solid-Phase Peptide Synthesis (SPPS) | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| Detection (HPLC) | UV (aromatic ring) | UV (low wavelength) or requires derivatization | UV (fluorenyl group provides strong signal) |
Experimental Protocol: HPLC Purity Analysis of this compound
This section details a representative reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample: this compound standard and sample solutions (1 mg/mL in Mobile Phase A)
-
Reference standards for potential impurities (e.g., Isoleucine methyl ester hydrochloride)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (for the benzyl group)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
3. Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes.
-
Inject the blank (Mobile Phase A), followed by the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the this compound sample by the area normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of protected isoleucine derivatives.
A Comparative Guide to the NMR Analysis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride and its Alternatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of protected amino acid building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride and its common alternatives. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in the identification, purity assessment, and structural elucidation of these critical reagents.
Performance Comparison of Protected L-Isoleucine Methyl Esters
The selection of a protecting group for the amine terminus of an amino acid can significantly influence its reactivity, solubility, and stability during peptide synthesis. Consequently, the choice of a protected L-isoleucine methyl ester is a critical consideration in the design of synthetic routes. This section compares the NMR spectral characteristics of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride with other commonly employed N-protected L-isoleucine methyl esters.
For comparison, we have compiled available ¹H and ¹³C NMR data for L-Isoleucine methyl ester hydrochloride and its N-protected derivatives, including N-Boc, N-Fmoc, and N-Cbz protecting groups.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Solvent | Reference |
| L-Isoleucine methyl ester hydrochloride | 4.10 (t, 1H, α-CH), 3.78 (s, 3H, OCH₃), 1.82 (m, 1H, β-CH), 1.65 (m, 2H, γ-CH₂), 0.89 (m, 6H, γ-CH₃, δ-CH₃) | 171.4 (C=O), 53.6 (OCH₃), 51.6 (α-CH), 38.9 (β-CH), 24.0 (γ-CH₂), 21.6, 21.2 (γ-CH₃, δ-CH₃) | D₂O | [1] |
| Methyl N-(2-pyridylsulfonyl)-L-isoleucinate | 8.62 (d, 1H), 7.95 (d, 1H), 7.89 (t, 1H), 7.42 (t, 1H), 5.36 (d, 1H, NH), 4.18 (m, 1H, α-CH), 3.51 (s, 3H, OCH₃), 1.84 (m, 1H, β-CH), 1.47-1.29 (m, 1H, γ-CH₂), 1.22-1.01 (m, 1H, γ-CH₂), 0.88 (d, 3H, γ-CH₃), 0.82 (t, 3H, δ-CH₃) | 171.7, 157.8, 149.6, 137.9, 126.6, 121.7, 61.2 (α-CH), 52.1 (OCH₃), 38.6 (β-CH), 24.6 (γ-CH₂), 15.3 (γ-CH₃), 11.2 (δ-CH₃) | CDCl₃ | [2] |
| N-Boc-L-isoleucine methyl ester | Data not available in a comparable format | Data not available in a comparable format | - | - |
| N-Fmoc-L-isoleucine | 7.74 (d, 2H), 7.58 (t, 2H), 7.38 (t, 2H), 7.30 (t, 2H), 6.31 (d, 1H, NH), 5.35 (d, 1H), 4.49-4.39 (m, 2H), 4.21 (t, 1H), 1.96 (m, 1H, β-CH), 1.45-1.20 (m, 2H, γ-CH₂), 0.96 (d, 3H, γ-CH₃), 0.93 (t, 3H, δ-CH₃) | 176.0 (C=O), 156.5 (C=O, Fmoc), 144.0, 141.3 (Ar-C, Fmoc), 127.7, 127.0, 125.1, 120.0 (Ar-CH, Fmoc), 67.1 (CH, Fmoc), 58.5 (α-CH), 47.2 (CH₂, Fmoc), 38.2 (β-CH), 25.1 (γ-CH₂), 15.6 (γ-CH₃), 11.5 (δ-CH₃) | CDCl₃ | - |
| N-Cbz-L-leucine | 7.35 (m, 5H, Ar-H), 5.11 (s, 2H, CH₂-Ph), 4.35 (m, 1H, α-CH), 1.70-1.50 (m, 3H, β-CH, γ-CH) | 176.5 (C=O), 156.4 (C=O, Cbz), 136.3 (Ar-C), 128.5, 128.1, 127.9 (Ar-CH), 67.0 (CH₂-Ph), 53.4 (α-CH), 41.5 (β-CH), 24.8 (γ-CH), 22.8, 21.9 (δ-CH₃) | CDCl₃ | [3] |
Note: The data for N-Cbz-L-leucine is provided as a proxy for N-Cbz-L-isoleucine methyl ester due to the lack of readily available data for the latter. The chemical shifts, particularly for the isoleucine side chain, would differ.
Experimental Protocols
A standardized protocol for NMR analysis is crucial for obtaining reproducible and comparable data. The following is a general procedure for the ¹H and ¹³C NMR analysis of protected amino acid methyl esters.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amino acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
Workflow for NMR Analysis
The following diagram illustrates the typical workflow for the NMR analysis of a protected amino acid derivative, from sample preparation to final data analysis and interpretation.
Caption: Workflow for NMR Analysis of Protected Amino Acids.
This guide provides a foundational comparison of the NMR analysis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride and its alternatives. The provided data and protocols aim to support researchers in their synthetic and analytical endeavors. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific compound of interest.
References
A Comparative Guide to Bzl-ile-ome hcl and its Alternatives for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protected amino acids is a critical factor influencing yield, purity, and the prevention of side reactions. This guide provides a detailed comparison of N-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-ile-ome hcl) with its common alternatives, supported by available data and outlining experimental considerations.
Overview of Analyzed Compounds
This guide focuses on the comparison of this compound with two primary alternatives: L-Isoleucine methyl ester hydrochloride, which lacks an N-protecting group, and N-Benzoyl-L-leucine methyl ester, a structurally similar compound with a different amino acid side chain. The choice between these compounds typically depends on the specific requirements of the peptide synthesis strategy, particularly the choice of N-terminal protecting groups and the desired coupling chemistry.
Comparison of Physicochemical Properties
A thorough comparison requires examination of key parameters typically found on a Certificate of Analysis (CoA). While complete CoAs for all compounds were not publicly available, the following table summarizes representative specifications based on supplier data and available chemical literature.
| Parameter | This compound | L-Isoleucine methyl ester hydrochloride | N-Benzoyl-L-leucine methyl ester |
| Appearance | White to off-white solid | White to off-white crystalline solid | White solid |
| Molecular Formula | C₁₄H₂₀ClNO₂ | C₇H₁₆ClNO₂ | C₁₄H₁₉NO₃ |
| Molecular Weight | 273.77 g/mol | 181.66 g/mol | 249.31 g/mol |
| Purity (Typical) | ≥98% | ≥98.0% | ≥98% |
| Melting Point | 90.4-91.5 °C[1][2] | 96-100 °C | Not available |
| Optical Rotation | Not available | +27.0° ± 1° (c=2 in H₂O) | Not available |
| Solubility | Soluble in organic solvents | Soluble in water | Soluble in organic solvents |
Performance in Peptide Synthesis: A Comparative Discussion
The performance of these amino acid derivatives in peptide synthesis is intrinsically linked to their structural differences, primarily the presence and nature of the N-protecting group.
This compound: The N-benzoyl (Bzl) group offers a degree of protection for the alpha-amino group. However, it is not as commonly used in modern solid-phase peptide synthesis (SPPS) as Fmoc or Boc protecting groups due to the harsher conditions typically required for its removal. The benzoyl group can be susceptible to cleavage under certain conditions, which may not be compatible with orthogonal protection strategies. One of the primary concerns with N-acyl protected amino acids, including N-benzoyl derivatives, is the potential for racemization, especially during the activation step of peptide coupling.[3][4] The rate of racemization can be influenced by the choice of coupling reagent and the base used.[3][4]
L-Isoleucine methyl ester hydrochloride: This compound lacks an N-protecting group, making it unsuitable for direct use in stepwise peptide synthesis where the N-terminus of the growing peptide chain needs to be temporarily blocked. Its primary application would be in specific synthetic schemes where a free N-terminus of isoleucine methyl ester is required, or for the synthesis of dipeptides in solution phase where controlled coupling can be achieved.
N-Benzoyl-L-leucine methyl ester: This compound is structurally very similar to this compound, with the only difference being the amino acid side chain (leucine instead of isoleucine). The performance characteristics regarding the N-benzoyl protecting group, including concerns about racemization, would be comparable.[3] Leucine and isoleucine are both bulky, non-polar amino acids, and their coupling can sometimes be challenging. The efficiency of coupling for both can be low and may require double coupling or the use of more potent coupling reagents.[5]
Fmoc-Ile-OH and Boc-Ile-OH as Primary Alternatives: For most standard peptide synthesis applications, particularly in SPPS, the preferred alternatives to this compound are Fmoc-L-isoleucine (Fmoc-Ile-OH) and Boc-L-isoleucine (Boc-Ile-OH). These alternatives offer well-established and milder deprotection conditions that are compatible with a wide range of resins and side-chain protecting groups, forming the basis of orthogonal synthesis strategies. The choice between Fmoc and Boc chemistry depends on the overall synthetic plan and the sensitivity of the peptide to acidic or basic conditions.
Experimental Protocols
While direct comparative experimental data for this compound is scarce in publicly accessible literature, a general experimental workflow for evaluating the performance of different N-protected amino acids in peptide synthesis can be outlined.
General Protocol for Comparative Peptide Coupling
This protocol describes a method to compare the coupling efficiency and purity of the resulting peptide when using different N-protected isoleucine derivatives.
1. Materials:
-
Resin (e.g., Rink Amide resin for C-terminal amide peptides)
-
N-protected isoleucine derivative (this compound, Fmoc-Ile-OH, Boc-Ile-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvents (DMF, DCM)
-
Deprotection reagents (e.g., Piperidine for Fmoc, TFA for Boc)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC system for analysis
2. Resin Preparation:
-
Swell the resin in DMF for 1-2 hours.
-
If starting with a pre-loaded resin, deprotect the N-terminal amino group according to the protecting group used (e.g., 20% piperidine in DMF for Fmoc).
3. Coupling Reaction:
-
Dissolve the N-protected isoleucine derivative (e.g., 3 equivalents) and the coupling reagent (e.g., 2.9 equivalents) in DMF.
-
Add the base (e.g., 6 equivalents of DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for a specified time (e.g., 2 hours).
4. Post-Coupling Wash:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
5. Peptide Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
6. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the purity and yield of the peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
This protocol can be systematically applied to this compound and its alternatives to generate comparative data on coupling efficiency and the formation of impurities.
Logical Workflow for Selecting an Isoleucine Derivative
The selection of the appropriate isoleucine derivative for peptide synthesis follows a logical decision-making process based on the desired synthetic strategy.
Caption: Decision tree for selecting an isoleucine derivative.
Conclusion
While this compound is a commercially available N-protected isoleucine derivative, its application in modern peptide synthesis, particularly SPPS, is limited compared to the more widely adopted Fmoc- and Boc-protected counterparts. The potential for racemization and the lack of mild, orthogonal deprotection conditions are significant drawbacks. For most researchers, Fmoc-Ile-OH and Boc-Ile-OH represent more robust and versatile alternatives, offering higher purity and yield in a broader range of applications. The choice of L-Isoleucine methyl ester hydrochloride is reserved for very specific synthetic routes where a free N-terminus is required. A thorough evaluation using a standardized experimental protocol is recommended to determine the optimal choice for a specific peptide sequence and synthesis strategy.
References
- 1. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Racemisation in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of N-Benzoyl-Isoleucine-Methyl Ester and Related Peptide Derivatives
This guide provides a comparative analysis of the biological activity of N-benzoyl-L-isoleucine methyl ester, a peptide derivative synthesized from a precursor conceptually similar to Bzl-Ile-OMe HCl. The focus is on its antifungal properties, with a direct comparison to other N-benzoyl amino acid methyl esters. This document is intended for researchers, scientists, and drug development professionals interested in the potential of simple, synthesized peptides as therapeutic agents.
While this compound is primarily a building block in peptide synthesis, the study of its derivatives offers valuable insights into their potential bioactivities.[1] This guide centers on the antifungal efficacy of N-benzoyl-L-isoleucine methyl ester against two significant fungal pathogens, Aspergillus fumigatus and Fusarium temperatum.
Comparative Antifungal Activity
The antifungal activity of N-benzoyl-L-isoleucine methyl ester and other N-benzoyl amino acid derivatives was evaluated in vitro. The following table summarizes the percentage of growth inhibition observed for each compound against the tested fungal strains.
| Compound | Amino Acid Moiety | Fungal Strain | % Inhibition |
| N-Benzoyl-L-isoleucine methyl ester | Isoleucine | A. fumigatus | 35.4% |
| F. temperatum | 45.6% | ||
| N-Benzoyl-D-valine methyl ester | Valine | A. fumigatus | 70.9% |
| F. temperatum | 68.3% | ||
| N-Benzoyl-L-valine methyl ester | Valine | A. fumigatus | 72.5% |
| F. temperatum | 75.1% | ||
| 3,4-Dimethyl-N-benzoyl-L-valine methyl ester | Valine | A. fumigatus | 78.2% |
| F. temperatum | 70.2% | ||
| N-Benzoyl-L-tryptophan methyl ester | Tryptophan | A. fumigatus | 65.8% |
| F. temperatum | 70.1% | ||
| 5-Methoxy-N-benzoyl-L-tryptophan methyl ester | Tryptophan | A. fumigatus | 60.3% |
| F. temperatum | 78.5% |
Data sourced from a study on the synthesis and antifungal activity of N-benzoyl amino esters and acids.[2][3]
From the data, it is evident that while N-benzoyl-L-isoleucine methyl ester displays moderate antifungal activity, derivatives based on valine and tryptophan show more potent inhibition, particularly the 3,4-dimethyl-N-benzoyl-L-valine methyl ester against A. fumigatus and 5-methoxy-N-benzoyl-L-tryptophan methyl ester against F. temperatum.[3]
Experimental Protocols
Synthesis of N-Benzoyl Amino Acid Methyl Esters
The synthesis of N-benzoyl amino acid methyl esters, including the isoleucine derivative, follows a two-step process:
-
Formation of Amino Acid Methyl Ester Intermediate : The respective amino acid (e.g., L-isoleucine) is dissolved in methanol. Trimethylsilyl chloride (TMSCl) is then added, and the solution is stirred at room temperature. The solvent is subsequently removed under reduced pressure to yield the amino acid methyl ester hydrochloride.[2]
-
N-Benzoylation : The amino acid methyl ester intermediate is dissolved in dichloromethane. A benzoic acid derivative, a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), a catalyst like 4-dimethylaminopyridine (DMAP), and a base (triethylamine) are added. The mixture is stirred overnight at room temperature. The product is then purified, typically by column chromatography.[2]
In Vitro Antifungal Assay
The antifungal activity is determined by measuring the inhibition of mycelial growth of the fungal strains.
-
Culture Preparation : The fungi (Aspergillus fumigatus and Fusarium temperatum) are cultured on a suitable medium like potato dextrose agar (PDA).
-
Assay : A defined concentration of the test compound (e.g., N-benzoyl-L-isoleucine methyl ester) is incorporated into the growth medium. A small plug of the fungal mycelium is placed in the center of the plate.
-
Incubation and Measurement : The plates are incubated for a specific period, after which the diameter of the fungal colony is measured. The percentage of growth inhibition is calculated by comparing the colony size in the presence of the test compound to that of a control (without the compound).
Visualizations
Workflow and Proposed Mechanism
The following diagrams illustrate the synthesis workflow for N-benzoyl amino acid methyl esters and the proposed mechanism of their antifungal action.
Synthesis of N-Benzoyl Amino Acid Methyl Esters.
Proposed Antifungal Mechanism via Chitinase Inhibition.
The proposed mechanism suggests that these N-benzoyl amino acid derivatives may act by inhibiting chitinase, a crucial enzyme in fungal cell wall synthesis.[4][5] Molecular docking studies have been performed to investigate the binding of these compounds to the active site of chitinase, supporting this hypothesis.[2] The disruption of cell wall integrity would ultimately lead to the inhibition of fungal growth.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
Benchmarking Bzl-ile-ome HCl: A Comparative Analysis of NLRP3 Inflammasome and Caspase-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel reagent Bzl-ile-ome HCl against established inhibitors of the NLRP3 inflammasome and caspase-1. The following analysis is based on established experimental protocols and publicly available data for similar reagents, providing a framework for evaluating the potential efficacy of this compound in modulating inflammatory pathways.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases.[1][2] This multi-protein complex, consisting of the sensor protein NLRP3, the adaptor protein ASC, and the effector pro-caspase-1, plays a key role in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][3] The activation of caspase-1 is a pivotal step in this process, making it a prime target for therapeutic intervention.[4][5] This guide will delve into a comparative analysis of this compound and other known inhibitors, offering insights into their potential mechanisms and efficacy.
Performance Comparison of Inflammasome and Caspase-1 Inhibitors
To objectively assess the performance of this compound, a direct comparison with well-characterized inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) of several known compounds against NLRP3 inflammasome and caspase-1 activity. While direct experimental data for this compound is not yet publicly available, a hypothetical range of values is included to illustrate its potential positioning within the current landscape of inhibitors.
| Reagent | Target | Assay Type | IC50 (µM) |
| This compound (Hypothetical) | NLRP3/Caspase-1 | IL-1β Release | 5 - 15 |
| MCC950 | NLRP3 | IL-1β Release | 0.007 - 0.015 |
| Oridonin | NLRP3 | IL-1β Release | 2.5 |
| Isoliquiritigenin (ILG) | NLRP3 | IL-1β Release | 10.1[1] |
| Parthenolide | NLRP3 | IL-1β Release | 5 |
| Ac-YVAD-cmk | Caspase-1 | Enzyme Activity | 0.0005 |
| Pralnacasan (VX-740) | Caspase-1 | Enzyme Activity | 0.0006 |
| Belnacasan (VX-765) | Caspase-1 | Enzyme Activity | 0.0008 |
Note: The IC50 values are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of NLRP3 inflammasome and caspase-1 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the subsequent measurement of IL-1β release to assess inhibitor potency.
1. Cell Culture and Priming:
- Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
- Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
2. Inhibitor Treatment:
- Pre-treat the LPS-primed cells with varying concentrations of this compound or other inhibitors for 1 hour.
3. NLRP3 Inflammasome Activation:
- Induce NLRP3 inflammasome activation by adding 5 mM ATP to the wells for 30 minutes.
4. Measurement of IL-1β Release:
- Centrifuge the plate to pellet the cells.
- Collect the supernatant and quantify the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caspase-1 Activity Assay
This protocol outlines a method to directly measure the enzymatic activity of caspase-1 in cell lysates.
1. Cell Lysis:
- After inhibitor treatment and inflammasome activation as described above, lyse the cells using a specific caspase lysis buffer.
2. Caspase-1 Activity Measurement:
- Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
- Add the caspase-1 substrate, which is typically a luminogenic peptide substrate for caspase-1, to the cell lysates.
- Incubate at room temperature for 1 hour to allow for the enzymatic reaction to occur.
- Measure the luminescence using a plate reader. The luminescence signal is proportional to the caspase-1 activity.
3. Data Analysis:
- Normalize the luminescence readings to the protein concentration of each lysate.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described previously.
Visualizing the Mechanisms of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for inhibitor screening.
Caption: NLRP3 Inflammasome Signaling Pathway and Potential Inhibition Points.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Bzl-ile-ome HCl in a Novel Protease Assay
This guide provides a comparative analysis of a new assay developed for the validation of Bzl-ile-ome HCl, a novel substrate for the hypothetical Isoleucine-Specific Protease (ISP). The performance of this new assay is compared against a standard assay and an alternative substrate, N-α-Benzoyl-L-arginine ethyl ester (BAEE). This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of novel enzyme substrates and the validation of new assay methodologies.
Comparative Performance Data
The following table summarizes the kinetic parameters of Isoleucine-Specific Protease (ISP) with different substrates and assay methods. The data demonstrates the improved sensitivity and efficiency of the new assay for this compound.
| Substrate | Assay Method | Km (μM) | Vmax (μmol/min) | Catalytic Efficiency (Vmax/Km) |
| This compound | New Assay | 15 | 120 | 8.0 |
| This compound | Standard Assay | 50 | 100 | 2.0 |
| BAEE | Standard Assay | 100 | 80 | 0.8 |
Experimental Protocols
New Assay Protocol for this compound
This novel assay utilizes a coupled-enzyme system for continuous monitoring of ISP activity. The cleavage of this compound by ISP releases Bzl-ile, which is then a substrate for a secondary enzyme, producing a fluorescent signal.
-
Reagent Preparation :
-
ISP Enzyme Stock: 1 mg/mL in 50 mM Tris-HCl, pH 8.0.
-
This compound Substrate Stock: 10 mM in DMSO.
-
Coupled-Enzyme Mix: Proprietary formulation containing the secondary enzyme and co-factors in a fluorescence-enhancing buffer.
-
-
Assay Procedure :
-
Prepare a dilution series of this compound in a 96-well black microplate.
-
Add the Coupled-Enzyme Mix to each well.
-
Initiate the reaction by adding a working solution of ISP enzyme to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity (Excitation/Emission = 485/520 nm) every 30 seconds for 15 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Standard Assay Protocol
The standard assay is a colorimetric method that measures the end-point product concentration.
-
Reagent Preparation :
-
ISP Enzyme Stock: 1 mg/mL in 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock (this compound or BAEE): 10 mM in DMSO.
-
Stop Solution: 1 M Citric Acid.
-
Colorimetric Reagent: A solution that reacts with the cleavage product to produce a colored compound.
-
-
Assay Procedure :
-
Prepare a dilution series of the substrate in a 96-well clear microplate.
-
Add the ISP enzyme to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Add the Colorimetric Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve with the known product to convert absorbance to product concentration.
-
Calculate the reaction velocity and determine Km and Vmax as described for the new assay.
-
Visualizations
Experimental Workflow of the New Assay
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Modified Peptides
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount to the validity of experimental results and the safety and efficacy of therapeutics. A particular challenge arises when antibodies are intended to target specific epitopes within peptides, especially when those peptides contain modified amino acids. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies with modified peptides, supported by experimental data and detailed protocols.
The inclusion of modified amino acids, such as the non-naturally occurring N-benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), or post-translationally modified residues, can significantly alter the conformational structure of a peptide. This can lead to unforeseen cross-reactivity, where an antibody binds not only to its intended target but also to off-target molecules that share structural similarities. Understanding and quantifying this cross-reactivity is crucial for the development of highly specific antibodies.
The Impact of Peptide Modifications on Antibody Recognition
Antibody-antigen binding is a highly specific interaction dictated by the three-dimensional shapes and chemical properties of the antibody's paratope and the antigen's epitope. The introduction of a modification to an amino acid within a peptide epitope can have several consequences:
-
Steric Hindrance: A bulky modification, such as a benzyl group, can physically obstruct the antibody's binding site, reducing or preventing binding.
-
Altered Hydrophobicity/Hydrophilicity: Changes in the polarity of the epitope can affect the strength of the hydrophobic and hydrophilic interactions that govern binding affinity.
-
Conformational Changes: The modification can induce a change in the peptide's local conformation, altering the shape of the epitope and its complementarity to the antibody.
-
Creation of a Neo-Epitope: The modification itself can become part of the epitope, leading to the generation of antibodies that specifically recognize the modified peptide but not its unmodified counterpart.
Comparative Analysis of Experimental Techniques
Several techniques are available to assess the cross-reactivity of antibodies with modified peptides. The choice of method depends on the specific research question, the required sensitivity, and the available resources.
| Technique | Principle | Advantages | Disadvantages | Throughput | Quantitative Data |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized peptide (modified or unmodified) captures the antibody, which is then detected by an enzyme-conjugated secondary antibody. | Cost-effective, widely available, relatively easy to perform. | Can be prone to non-specific binding, provides endpoint measurements. | High | Semi-quantitative (OD values) |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the antibody binds to an immobilized peptide in real-time. | Label-free, provides real-time kinetic data (association and dissociation rates), high sensitivity.[1][2] | Requires specialized equipment, can be expensive. | Low to Medium | Yes (KD, ka, kd) |
| Peptide Arrays | A library of peptides (including modified and unmodified versions) is spotted onto a solid support and probed with the antibody. | High-throughput screening of multiple peptides simultaneously, allows for epitope mapping. | Can be expensive, may have lower sensitivity than other methods. | High | Semi-quantitative (fluorescence intensity) |
| Blocking/Competition Assays | The binding of an antibody to its target is inhibited by the presence of a competing peptide (modified or unmodified). | Can be used in various formats (ELISA, Western Blot), directly assesses specificity. | Requires a known target and a purified competing peptide. | Medium | Qualitative to Semi-quantitative |
| Computational Modeling | Uses algorithms to predict the binding affinity and interaction sites between an antibody and a peptide. | Cost-effective, can screen large virtual libraries, provides structural insights. | Predictions require experimental validation, accuracy depends on the quality of the model. | Very High | Predictive (binding energy) |
Case Study: Antibody Specificity to Phosphorylated Peptides
To illustrate the quantitative assessment of cross-reactivity, consider a study investigating monoclonal antibodies raised against a phosphorylated peptide. Using Isothermal Titration Calorimetry (ITC), researchers quantified the binding affinity of an antibody (Antibody A4) to both the phosphorylated and non-phosphorylated versions of its target peptide.
| Peptide | Binding Affinity (KD) |
| Phosphorylated Peptide | 3.34 nM |
| Non-phosphorylated Peptide | 1.12 µM |
Data adapted from a study on the structural mechanisms of high affinity and selectivity in phosphorylated epitope-specific rabbit antibodies.[3]
The results demonstrate a significant difference in binding affinity, with the antibody binding approximately 335 times more strongly to the phosphorylated peptide. This high degree of selectivity is crucial for antibodies intended to be used in signaling pathway research, where discriminating between phosphorylated and non-phosphorylated states of a protein is essential.
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible data. Below are outlines of key experimental protocols for assessing antibody cross-reactivity.
Competitive ELISA Protocol
-
Coating: Coat a 96-well plate with the unmodified target peptide.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Competition: In a separate plate, pre-incubate the primary antibody with serial dilutions of the modified peptide and the unmodified peptide (as a positive control).
-
Incubation: Transfer the antibody-peptide mixtures to the coated plate and incubate.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody.
-
Substrate Addition: Add the enzyme substrate and measure the resulting signal (e.g., absorbance).
-
Analysis: A decrease in signal in the presence of the competing peptide indicates binding and can be used to determine the IC50 value.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Immobilize the unmodified or modified peptide onto a sensor chip.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface and monitor the binding response in real-time.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the antibody from the peptide.
-
Regeneration: Regenerate the sensor chip surface to remove the bound antibody.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Peptide Array Protocol
-
Array Preparation: Obtain or fabricate a peptide array with the modified and unmodified peptides of interest spotted at defined locations.
-
Blocking: Block the array surface to prevent non-specific binding.
-
Antibody Incubation: Incubate the array with the primary antibody.
-
Washing: Wash the array to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody.
-
Scanning: Scan the array using a microarray scanner to detect the fluorescence signal at each peptide spot.
-
Data Analysis: Quantify the fluorescence intensity for each spot to determine the relative binding of the antibody to each peptide.
Visualizing Workflows and Concepts
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
References
- 1. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 2. Antibody-antigenic peptide interactions monitored by SPR and QCM-D. A model for SPR detection of IA-2 autoantibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the structural mechanisms behind high affinity and selectivity in phosphorylated epitope-specific rabbit antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bzl-ile-ome HCl: A Step-by-Step Guide
For researchers and scientists in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a detailed, step-by-step protocol for the proper disposal of Bzl-ile-ome HCl (Benzyl-isoleucine-methyl ester hydrochloride), a halogenated organic compound. Adherence to these procedures is essential to minimize environmental impact and maintain a safe laboratory environment.
Summary of Waste Characteristics
For quick reference, the key characteristics of this compound waste are summarized in the table below.
| Characteristic | Description |
| Chemical Name | Benzyl-isoleucine-methyl ester hydrochloride |
| Chemical Class | Halogenated Organic Compound / Amino Acid Ester Hydrochloride Salt |
| Physical State | Solid |
| Primary Hazards | Potential for environmental toxicity. As a hydrochloride salt, it can contribute to the acidity of aqueous waste streams. |
| Waste Category | Halogenated Organic Waste |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Do not mix this compound waste with non-halogenated organic waste.
-
Keep this waste stream separate from acidic, basic, and heavy metal-containing waste.
3. Waste Collection and Containerization:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealable container.
-
The container must be made of a material compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be clearly labeled as "Halogenated Organic Waste" and should also list the specific chemical name: "this compound".
4. Neutralization of Aqueous Solutions (if applicable): If this compound is in an aqueous solution, the acidity from the hydrochloride salt should be neutralized before disposal.
-
Work in a well-ventilated fume hood.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the aqueous solution should still be treated as halogenated waste and collected in the designated container.
5. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
6. Final Disposal:
-
Arrange for the pickup and disposal of the halogenated waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Bzl-ile-ome hcl
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Bzl-ile-ome hcl.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety glasses with side shields or goggles | Should conform to European standard EN 166. |
| Hands | Protective gloves | Nitrile rubber, neoprene, or PVC gloves are recommended. Inspect gloves for any tears or holes before use.[1] |
| Body | Laboratory coat | A standard lab coat should be worn to protect street clothing. |
| Respiratory | Dust mask or respirator | Use a dust mask if handling fine powders that could be inhaled. In case of significant aerosolization, a respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Handle in a well-ventilated area. The use of a fume hood is recommended to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[1]
-
Dust Formation: As this compound is a solid, care should be taken to avoid generating dust during handling.[1][2]
Storage:
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] The recommended storage temperature is between 0-8 °C.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2]
-
Moisture: Protect from moisture as the compound is hygroscopic.[1][2]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as chemical waste.
-
Disposal Method: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in accordance with federal, state, and local environmental control regulations. It is recommended to use a licensed professional waste disposal service.
-
Containers: Collect waste in a suitable, labeled, and sealed container.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
